Methyl 2-bromo-5-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-bromo-5-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTQLDFCPNVQNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380271 | |
| Record name | Methyl 2-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35450-36-3 | |
| Record name | Methyl 2-bromo-5-methoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35450-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2-bromo-5-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-bromo-5-methoxy-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.396 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Methyl 2-bromo-5-methoxybenzoate synthesis from 2-bromo-5-methoxybenzoic acid
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-methoxybenzoate from 2-bromo-5-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of this compound from its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. The primary method detailed is the Fischer-Speier esterification, a cornerstone of organic synthesis renowned for its utility in converting carboxylic acids to esters. This process is of significant interest to professionals in drug development and medicinal chemistry, as halogenated and methoxy-substituted benzoates are common structural motifs in pharmacologically active molecules.
Reaction Principle: Fischer-Speier Esterification
The conversion of 2-bromo-5-methoxybenzoic acid to its methyl ester is typically achieved through Fischer-Speier esterification. This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of the alcohol (methanol) is used, and/or the water formed during the reaction is removed.
Quantitative Data Summary
The following table summarizes the typical quantitative data for the Fischer esterification of 2-bromo-5-methoxybenzoic acid with methanol. Please note that yields can vary depending on the reaction scale, purity of reagents, and the efficiency of the work-up and purification procedures.
| Parameter | Value |
| Starting Material | 2-bromo-5-methoxybenzoic acid |
| Reagent | Anhydrous Methanol |
| Catalyst | Concentrated Sulfuric Acid |
| Molar Ratio (Acid:Methanol) | 1 : ~40 |
| Catalyst Loading | ~0.1-0.2 equivalents |
| Reaction Temperature | Reflux (~65 °C) |
| Reaction Time | 4 - 8 hours |
| Typical Yield | 85% - 95% |
Detailed Experimental Protocol
This protocol is adapted from established procedures for the Fischer esterification of structurally similar substituted benzoic acids.
Materials and Equipment:
-
2-bromo-5-methoxybenzoic acid
-
Anhydrous methanol (CH₃OH)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-bromo-5-methoxybenzoic acid (1.0 equivalent). To this, add a large excess of anhydrous methanol (approximately 20-40 equivalents), which will also serve as the solvent.
-
Catalyst Addition: While stirring the mixture, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 equivalents).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65 °C for methanol) using a heating mantle or an oil bath. Maintain the reflux for 4 to 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Solvent Removal and Extraction: Concentrate the reaction mixture under reduced pressure to remove the excess methanol. Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Care should be taken as carbon dioxide evolution may occur. Subsequently, wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure product.
Visualized Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound via Fischer esterification.
Caption: Workflow for the Fischer Esterification of 2-bromo-5-methoxybenzoic acid.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-bromo-5-methoxybenzoate
This technical guide provides a comprehensive overview of the core physicochemical properties, spectral data, and experimental protocols for this compound (CAS No: 35450-36-3). This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents.
Core Physicochemical Properties
This compound is a clear, colorless to light yellow or orange liquid at room temperature.[1] It is not miscible in water and should be stored in a dry, sealed container at room temperature.[1][2]
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Molecular Formula | C₉H₉BrO₃ | [3] |
| Molecular Weight | 245.07 g/mol | [3] |
| CAS Number | 35450-36-3 | [1][2][3] |
| Boiling Point | 271 °C | [1][2][3] |
| 291.9 ± 20.0 °C at 760 mmHg | ||
| Density | 1.520 g/mL at 25 °C | [1][2][3] |
| 1.5 ± 0.1 g/cm³ | ||
| Refractive Index | n20/D 1.563 | [1][2][3] |
| Flash Point | >230 °F (>110 °C) | [1][2][3] |
| Water Solubility | Not miscible | [1][2] |
| Appearance | Clear, colorless to light yellow/orange liquid | [1] |
| BRN Number | 2641378 | [2] |
Spectroscopic and Chromatographic Data
Spectroscopic and chromatographic data are crucial for the identification and quality control of this compound.
Table 2: Spectroscopic and Chromatographic Data
| Technique | Data | Source(s) |
| ¹H NMR (300 MHz, CDCl₃) | δH 7.53 (1H, d, J=8.8 Hz, 3-H), 7.32 (1H, d, J=3.0 Hz, 6-H), 6.89 (1H, dd, J=3.0, 8.8 Hz, 4-H), 3.94 (3H, s, ArOCH₃), 3.82 (3H, s, CO₂CH₃) | [1] |
| Infrared (IR) (Thin-film) | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 cm⁻¹ | [1] |
| Thin-Layer Chromatography (TLC) | Rf = 0.58 (Unfolding reagent: hexane-ethyl acetate, 5:1) | [1] |
Experimental Protocols
Synthesis via Fischer Esterification
This compound can be synthesized from 2-bromo-5-methoxybenzoic acid through Fischer esterification.[1]
Reactants and Reagents:
-
2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol)
-
Methanol (80 mL)
-
Concentrated hydrochloric acid (2 mL)
Procedure:
-
A solution of 2-bromo-5-methoxybenzoic acid in methanol is prepared in a suitable reaction vessel.
-
Concentrated hydrochloric acid is slowly added to the stirred solution.[1]
-
The reaction mixture is heated to reflux and stirred continuously for 18 hours.[1]
-
Upon completion, the solution is cooled to room temperature.[1]
-
The solvent is then evaporated under reduced pressure.[1]
Caption: Synthesis of this compound.
Purification and Work-up
The crude product from the synthesis is purified through a liquid-liquid extraction and washing process.[1]
Materials:
-
Water (100 mL)
-
Ethyl acetate (2 x 100 mL)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous magnesium sulfate
Procedure:
-
Water is added to the residue, and the mixture is extracted with ethyl acetate.[1] This is repeated.
-
The organic phases are combined.[1]
-
The combined organic layer is washed with saturated aqueous sodium bicarbonate to neutralize any remaining acid.[1]
-
The organic layer is then dried over anhydrous magnesium sulfate.[1]
-
The mixture is filtered to remove the drying agent.
-
The solvent is concentrated to yield the final product, which presents as a light brown oil.[1] A yield of 85% has been reported for this procedure.[1]
Caption: Purification and work-up procedure.
Applications in Synthesis
This compound is a key building block in organic synthesis. The presence of the bromine atom on the aromatic ring facilitates various coupling reactions, making it a valuable intermediate in the synthesis of complex molecules, including pharmaceutical compounds.[4] It is used in the synthesis of urolithin derivatives and substituted aminobenzacridines.[5]
References
In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 2-bromo-5-methoxybenzoate. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and a structural diagram with atom numbering for clear correlation of spectral signals.
Data Presentation
The ¹H and ¹³C NMR spectral data for this compound are summarized in the tables below. The data was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS).
¹H NMR Spectral Data
The ¹H NMR spectrum was recorded on a 300 MHz spectrometer.[1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.53 | Doublet (d) | 8.8 | 1H | H-3 |
| 7.32 | Doublet (d) | 3.0 | 1H | H-6 |
| 6.89 | Doublet of doublets (dd) | 3.0, 8.8 | 1H | H-4 |
| 3.94 | Singlet (s) | - | 3H | Ar-OCH₃ |
| 3.82 | Singlet (s) | - | 3H | CO₂CH₃ |
¹³C NMR Spectral Data
Due to the absence of a publicly available, experimentally verified ¹³C NMR spectrum with explicit peak assignments for this compound, the following data is predicted based on established chemical shift increments and analysis of structurally similar compounds.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| 165.5 | C=O |
| 159.0 | C-5 |
| 135.0 | C-3 |
| 125.0 | C-1 |
| 119.5 | C-6 |
| 115.0 | C-4 |
| 113.0 | C-2 |
| 56.0 | Ar-OCH₃ |
| 52.5 | CO₂CH₃ |
Experimental Protocols
The following is a general experimental protocol for the acquisition of NMR spectra, based on standard laboratory practices.[2]
Sample Preparation
Approximately 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
NMR Data Acquisition
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 200 MHz and 50 MHz, respectively, for the corresponding nuclei.[2] Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.0 for ¹³C) or TMS (δ 0.00 for both ¹H and ¹³C).[2] Data processing is performed using standard NMR software. For ¹H NMR, the multiplicity of each signal is indicated as singlet (s), doublet (d), triplet (t), multiplet (m), or doublet of doublets (dd), and coupling constants (J) are given in Hertz (Hz).[2] ¹³C NMR spectra are typically recorded with complete proton decoupling.
Visualization
The following diagram illustrates the chemical structure of this compound with the IUPAC numbering system used for the assignment of the NMR signals.
Caption: Chemical structure of this compound.
References
An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of Methyl 2-bromo-5-methoxybenzoate
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, an experimental crystal structure for Methyl 2-bromo-5-methoxybenzoate has not been reported. Consequently, this guide provides predicted molecular geometry data based on a closely related analogue and outlines a general, comprehensive experimental protocol for the determination of a small molecule's crystal structure via single-crystal X-ray diffraction.
Introduction
This compound is a halogenated aromatic ester with significant applications as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its three-dimensional structure is crucial for predicting its reactivity, intermolecular interactions, and for the rational design of novel compounds. This guide provides an overview of its molecular geometry and a detailed protocol for its potential crystallographic analysis.
Molecular Geometry
In the absence of experimental crystallographic data for this compound, we present predicted data for key geometric parameters. These predictions are based on the experimentally determined crystal structure of a closely related compound, Methyl 2-bromo-5-(bromomethyl)benzoate. The substitution of a bromomethyl group for a methoxy group is expected to have a minor impact on the core benzoate structure.
Table 1: Predicted Bond Lengths for this compound
| Atom 1 | Atom 2 | Predicted Bond Length (Å) |
| C(ar) | Br | ~1.89 |
| C(ar) | C(ar) | ~1.39 - 1.40 |
| C(ar) | C(ester) | ~1.49 |
| C(ester) | =O | ~1.20 |
| C(ester) | -O(Me) | ~1.33 |
| C(ar) | -O(Me) | ~1.36 |
| O | -C(Me) | ~1.43 |
Data is approximated from a related brominated benzoate compound.[1]
Table 2: Predicted Bond Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |
| C(ar) | C(ar) | Br | ~120 |
| C(ar) | C(ar) | C(ester) | ~120 |
| O(Me) | C(ester) | =O | ~125 |
| O(Me) | C(ester) | C(ar) | ~115 |
| C(ar) | O | C(Me) | ~118 |
Data is approximated from a related brominated benzoate compound.
Table 3: Predicted Dihedral Angles for this compound
| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |
| C(ar) | C(ar) | C(ester) | =O | ~5 - 40 |
The dihedral angle between the aromatic ring and the ester group can vary depending on crystal packing forces.[1]
General Experimental Protocol for Single-Crystal X-ray Diffraction
This section outlines a standard procedure for determining the crystal structure of a small organic molecule like this compound.
3.1. Crystal Growth
High-quality single crystals are paramount for successful X-ray diffraction analysis.[2] For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is allowed to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and promoting crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
3.2. Crystal Selection and Mounting
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope.
-
The selected crystal is carefully mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to facilitate flash-cooling.
3.3. Data Collection
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is flash-cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector, rotates the crystal through a series of angles.
-
As the crystal rotates, the X-ray beam is diffracted by the crystal lattice, and the diffraction pattern is recorded by the detector. A complete dataset consists of thousands of reflection intensities at different crystal orientations.
3.4. Structure Solution and Refinement
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Space Group Determination: The symmetry of the diffraction pattern and systematic absences of certain reflections are used to identify the space group.
-
Structure Solution: The phases of the structure factors are determined using direct methods or Patterson methods, which leads to an initial electron density map and a preliminary model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed structure factors. The quality of the refinement is monitored by the R-factor, which should be as low as possible for a good structure.
-
Structure Validation: The final structure is validated using software tools to check for geometric consistency and to identify any potential errors. The crystallographic data is then typically deposited in a public database like the Cambridge Structural Database (CSD).
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the crystal structure of a small molecule.
Caption: A generalized workflow for the determination of a small molecule's crystal structure.
Conclusion
While an experimentally determined crystal structure for this compound is not currently available in the public domain, this guide provides valuable predicted data on its molecular geometry and a comprehensive, generalized protocol for its crystallographic analysis. The provided workflow and experimental details serve as a robust starting point for researchers aiming to elucidate the solid-state structure of this and other related small molecules, which is a critical step in understanding their chemical behavior and potential applications in drug development and materials science.
References
A Comprehensive Technical Guide to Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Methyl 2-bromo-5-methoxybenzoate, a key intermediate in organic synthesis. This document outlines its chemical identity, physical and spectral properties, a detailed synthesis protocol, and its applications in synthetic chemistry, with a focus on its role in the development of complex molecules.
Chemical Identity and Properties
This compound is a substituted aromatic ester widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals.
Nomenclature:
-
IUPAC Name: this compound
-
Synonyms: 2-Bromo-5-methoxybenzoic Acid Methyl Ester, Methyl 6-Bromo-m-anisate, 6-Bromo-m-anisic Acid Methyl Ester[4]
Physicochemical Properties:
The key physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO₃ | [5] |
| Molecular Weight | 245.07 g/mol | [1][2][5] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Density | 1.520 g/mL at 25 °C | [1][5] |
| Boiling Point | 271 °C | [1][5] |
| Flash Point | >110 °C (>230 °F) - closed cup | [1][5] |
| Refractive Index | n20/D 1.563 | [1][5] |
| Solubility | Not miscible in water | [2] |
Spectral Data:
Spectral analysis is crucial for the verification of the structure and purity of this compound.
| Spectrum Type | Data | Source |
| ¹H NMR (300 MHz, CDCl₃) | δH 7.53 (1H, d, J=8.8 Hz, 3-H), 7.32 (1H, d, J=3.0 Hz, 6-H), 6.89 (1H, dd, J=3.0, 8.8 Hz, 4-H), 3.94 (3H, s, ArOCH₃), 3.82 (3H, s, CO₂CH₃) | [2] |
| Infrared (IR, thin-film) | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 cm⁻¹ | [2] |
Synthesis of this compound
The following is a detailed experimental protocol for the synthesis of this compound via the esterification of 2-bromo-5-methoxybenzoic acid.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), slowly add concentrated hydrochloric acid (2 mL).[2]
-
Reaction: The reaction mixture is heated to reflux and stirred continuously for 18 hours.[2]
-
Cooling and Solvent Removal: Upon completion of the reaction, the solution is cooled to room temperature. The solvent is then evaporated under reduced pressure.[2]
-
Extraction: Water (100 mL) is added to the residue, and the product is extracted with ethyl acetate (2 x 100 mL).[2]
-
Washing: The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid.[2]
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light brown oil (4.50 g, 85% yield).[2]
Applications in Organic Synthesis
This compound is a versatile intermediate, primarily due to the presence of a bromine atom on the aromatic ring, which makes it an excellent substrate for various cross-coupling reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, enabling the construction of complex molecular architectures.
Cross-Coupling Reactions:
The bromine atom serves as a reactive handle for numerous transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki Coupling
-
Heck Coupling
-
Sonogashira Coupling
-
Buchwald-Hartwig Amination
These reactions allow for the introduction of a wide range of substituents at the 2-position of the benzoate ring, making this compound a valuable precursor for the synthesis of novel drug candidates and functional materials.
Below is a generalized workflow for a Suzuki cross-coupling reaction using this compound.
Safety and Handling
This compound is classified as acutely toxic if swallowed. It is essential to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.
GHS Hazard Information:
-
Pictogram: GHS06 (Skull and Crossbones)[1]
-
Signal Word: Danger[1]
-
Hazard Statement: H301 (Toxic if swallowed)[1]
-
Precautionary Statements: P264, P270, P301 + P310, P405, P501[1]
Always consult the Safety Data Sheet (SDS) before handling this chemical. Recommended PPE includes eye shields, face shields, and gloves.[1] The precursor, 2-bromo-5-methoxybenzoic acid, is known to cause skin and eye irritation and may cause respiratory irritation.[6] Similar precautions should be taken with the methyl ester.
References
An In-depth Technical Guide to the General Reactivity and Stability of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-bromo-5-methoxybenzoate (CAS No. 35450-36-3) is a versatile synthetic intermediate of significant interest in the pharmaceutical and fine chemical industries. Its trifunctional nature, possessing an aryl bromide, a methyl ester, and a methoxy group, allows for a diverse range of chemical transformations, making it a valuable building block for complex molecular architectures. This technical guide provides a comprehensive overview of the general reactivity and stability of this compound, with a focus on its participation in key cross-coupling reactions and its stability under various conditions. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to support its application in research and development.
Chemical and Physical Properties
This compound is a colorless to light yellow or light orange clear liquid at room temperature.[1][2] Proper storage in a dry, sealed container at room temperature is recommended to maintain its stability.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉BrO₃ | [1] |
| Molecular Weight | 245.07 g/mol | |
| CAS Number | 35450-36-3 | |
| Appearance | Colorless to light yellow/orange clear liquid | [1][2] |
| Boiling Point | 271 °C | |
| Density | 1.520 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.563 | |
| Flash Point | >110 °C (>230 °F) - closed cup | |
| Storage | Sealed in dry, Room Temperature | [1] |
General Reactivity
The reactivity of this compound is primarily dictated by its three functional groups: the aryl bromide, the methyl ester, and the methoxy group. The bromine atom on the aromatic ring is the most reactive site for many synthetic transformations, particularly palladium-catalyzed cross-coupling reactions. The electron-donating methoxy group and the electron-withdrawing methyl ester group influence the reactivity of the aromatic ring.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools for the formation of carbon-carbon and carbon-heteroatom bonds.[3]
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound. This compound can be readily coupled with various arylboronic acids to generate biaryl structures, which are common motifs in pharmaceuticals.
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-bromo-6-methyl-1H-benzo[d]imidazole | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (10) | Cs₂CO₃ | Dioxane/H₂O | 100 | 15-20 | ~85-95 | [4] |
| 2-bromo-5-methylpyridin-4-amine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | Dioxane/H₂O | 90 | 12-16 | Not Specified | [5] |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-chlorophenylboronic acid | Quinoline-based Pd(II)-complex (0.1) | - | Cs₂CO₃ | Toluene | MW | 0.42 | 96 | [6] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide (General Procedure)
-
To an oven-dried reaction vessel, add the aryl bromide (e.g., this compound, 1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv.).
-
The vessel is sealed and purged with an inert gas (Argon or Nitrogen).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%) and, if required, a ligand (e.g., SPhos, XPhos, 1-10 mol%).
-
Add the anhydrous solvent (e.g., Toluene, Dioxane, THF) via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in medicinal chemistry for the synthesis of arylamines. This compound can be efficiently aminated with a variety of amines.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Halide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | Not Specified | Not Specified | [7] |
| Aryl bromide | N-Methylbenzo[d]dioxol-5-amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Not Specified | [8] |
| 5-Bromo-2-chloro-4-methoxypyrimidine | Amine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12-24 | Not Specified | [9] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide (General Procedure)
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.5-10 mol%), and the base (1.4-2.0 equivalents).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the aryl bromide (e.g., this compound, 1.0 equivalent) and the amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.[10]
The Sonogashira coupling is a cross-coupling reaction used to form C-C bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for the synthesis of substituted alkynes.
Table 4: Representative Conditions for Sonogashira Coupling of Aryl Bromides
| Aryl Bromide Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| 1-Bromo-4-(methoxymethoxy)benzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Triethylamine | Toluene | RT | 12 | Not Specified | [11] |
| 1-bromo-2-(methoxymethoxy)benzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | - | Diisopropylamine | THF | 60 | 16 | Not Specified | [11] |
| Aryl Iodide | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂ (cat.) | CuI (cat.) | Triethylamine | - | RT | 1.5 | Not Specified | [12] |
Detailed Experimental Protocol: Sonogashira Coupling of an Aryl Bromide (General Procedure)
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (e.g., this compound, 1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., bis(triphenylphosphine)palladium(II) dichloride, 0.03 mmol, 3 mol%), and the copper(I) iodide co-catalyst (0.06 mmol, 6 mol%).
-
Add an anhydrous solvent (e.g., toluene, 5 mL) and a suitable base (e.g., freshly distilled triethylamine, 2.0 mmol, 2.0 equiv).
-
Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours or heat as required.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Reactivity of the Ester and Methoxy Groups
The methyl ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. The methoxy group is generally stable but can be cleaved under harsh acidic conditions (e.g., with HBr or BBr₃).
Stability
The stability of this compound is an important consideration for its storage and handling.
-
Hydrolytic Stability : The methyl ester functionality is susceptible to hydrolysis, particularly under basic conditions, to yield 2-bromo-5-methoxybenzoic acid and methanol. The rate of hydrolysis is expected to be influenced by pH and temperature.
-
Chemical Compatibility : It should be stored away from strong oxidizing agents and strong bases to prevent unwanted reactions.[13]
Application in Synthesis: Urolithin M6
This compound is a key starting material in the synthesis of Urolithin M6, a natural metabolite with potential applications as a lactate dehydrogenase A (LDH-A) inhibitor.[4][14] The synthesis involves a key Suzuki coupling step.
Caption: Synthetic pathway to Urolithin M6 from this compound.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its reactivity, dominated by the aryl bromide moiety, allows for its effective participation in a range of palladium-catalyzed cross-coupling reactions, providing access to a wide array of complex molecules with significant potential in drug discovery and materials science. Understanding its reactivity profile and stability is crucial for its efficient and safe utilization in the laboratory and in industrial processes. The detailed protocols and data presented in this guide are intended to facilitate the application of this important intermediate in the advancement of chemical synthesis.
References
- 1. This compound | CAS#:35450-36-3 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of natural urolithin M6, a galloflavin mimetic, as a potential inhibitor of lactate dehydrogenase A - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Solubility Profile of Methyl 2-bromo-5-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of methyl 2-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. Due to a lack of extensive publicly available quantitative solubility data, this document focuses on providing a framework for its determination. It outlines detailed experimental protocols for assessing solubility in common organic solvents and presents a template for the systematic recording of such data. This guide is intended to equip researchers with the necessary information to effectively utilize this compound in their work.
Physicochemical Properties
This compound is a derivative of benzoic acid. Its structure, containing both a polar ester group and a methoxy group, alongside a nonpolar brominated aromatic ring, suggests a nuanced solubility profile. It is a light brown oil at room temperature.[1]
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Boiling Point | 271 °C | |
| Density | 1.520 g/mL at 25 °C | |
| Water Solubility | Not miscible | [1] |
Quantitative Solubility Data
To facilitate systematic investigation and data comparison, the following table is provided as a template for researchers to record experimentally determined solubility values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent Category | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Alcohols | Methanol | |||
| Ethanol | ||||
| Isopropanol | ||||
| Ketones | Acetone | |||
| Methyl Ethyl Ketone | ||||
| Esters | Ethyl Acetate | |||
| Isopropyl Acetate | ||||
| Ethers | Diethyl Ether | |||
| Tetrahydrofuran (THF) | ||||
| Halogenated | Dichloromethane | |||
| Hydrocarbons | Chloroform | |||
| Aromatic | Toluene | |||
| Hydrocarbons | Xylene | |||
| Amides | Dimethylformamide (DMF) | |||
| Dimethylacetamide (DMAc) | ||||
| Other | Acetonitrile | |||
| Hexane |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound in various organic solvents.
Qualitative Solubility Assessment
This method provides a rapid initial screening of suitable solvents.
Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a given solvent at room temperature.
Materials:
-
This compound
-
A selection of organic solvents (see Table 1)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Add approximately 25 mg of this compound to a small test tube.[3]
-
Add 0.75 mL of the selected solvent to the test tube in small portions.[3]
-
After each addition, vigorously agitate the mixture using a vortex mixer for 30-60 seconds.[3]
-
Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Record observations as "soluble," "partially soluble," or "insoluble."
Quantitative Solubility Determination (Shake-Flask Method)
This widely used method provides a quantitative measure of solubility at a specific temperature.
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected organic solvent
-
Scintillation vials or flasks with screw caps
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or UV-Vis spectrophotometer)
Procedure:
-
Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a sealed vial.
-
Place the vial in a thermostatically controlled shaker and agitate at a constant temperature until equilibrium is reached (typically 24-72 hours).
-
Allow the vial to stand undisturbed at the same temperature for a sufficient time to allow undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the diluted solution using a pre-calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.
-
Calculate the solubility in g/100 mL using the determined concentration and the dilution factor.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a solid organic compound.
References
An In-depth Technical Guide to the Synthesis of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key literature references and methodologies for the synthesis of Methyl 2-bromo-5-methoxybenzoate, a crucial intermediate in the pharmaceutical and fine chemical industries. This document details the synthesis of its precursor, 2-bromo-5-methoxybenzoic acid, followed by its esterification to the final product, presenting quantitative data in structured tables, detailed experimental protocols, and process visualizations.
Synthesis of the Precursor: 2-bromo-5-methoxybenzoic acid
The primary route to this compound involves the esterification of 2-bromo-5-methoxybenzoic acid. Therefore, the efficient synthesis of this precursor is a critical first step. The most common starting material for this precursor is m-anisic acid (3-methoxybenzoic acid), which undergoes electrophilic aromatic substitution to introduce a bromine atom at the ortho-position to the carboxylic acid group and para- to the methoxy group. Several methods have been reported, with variations in the brominating agent, solvent, and catalyst, leading to different yields and purity levels.
Comparative Data on the Synthesis of 2-bromo-5-methoxybenzoic acid
The following table summarizes various reported methods for the synthesis of 2-bromo-5-methoxybenzoic acid from m-anisic acid, allowing for a clear comparison of their efficiencies.
| Starting Material | Brominating Agent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| m-Anisic acid | Bromine | Acetic acid/Water | Reflux | 79 | Not specified | US Patent 5,380,749 |
| m-Anisic acid | N-bromosuccinimide | H₂SO₄, KBr, Red P / Dichloromethane | 25-30 °C, 3h | 93.4 | 99.1 | CN112250562A[1] |
| m-Anisic acid | Dibromohydantoin | H₂SO₄, KBr, Red P / Dichloroethane | 25-30 °C, 3h | 92.8 | 99.5 | CN112250562A[1] |
| m-Anisic acid | N-bromosuccinimide | H₂SO₄, KBrO₃, Red P / Chloroform | 25-30 °C, 3h | 92.7 | 99.2 | CN112250562A[1] |
| m-Anisic acid | Bromine | NaOH / Water | 0-5 °C, 1h | 90.8 | Not specified | CN112250562A[1] |
| 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite | NaH₂PO₄ / THF, Water, t-BuOH | Room temp, 1h | Quantitative | Not specified | Bioorg. Med. Chem. Lett., 2018 |
Detailed Experimental Protocols for the Synthesis of 2-bromo-5-methoxybenzoic acid
Method 1: Bromination with Bromine in Acetic Acid [2]
To a mixture of m-anisic acid (250 g, 1.67 mol) in acetic acid (1 L), bromine (85 mL) is added, followed by water (1 L). The mixture is heated to reflux. After cooling in an ice bath, the precipitated product is collected by filtration and washed with water to afford 2-bromo-5-methoxybenzoic acid.
Method 2: Bromination with N-bromosuccinimide [1]
In a 500 mL four-neck flask, 75g of dichloromethane, 15.2g (0.1mol) of m-anisic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus are added sequentially. With stirring, 26.7g (0.15mol) of N-bromosuccinimide is added at 25 °C. The reaction temperature is controlled at 25-30 °C for 3 hours. The reaction progress is monitored by HPLC. After completion, the reaction liquid is poured into 200g of ice water for quenching. Dichloromethane is recovered under reduced pressure. The mother liquor is filtered, and the solid is recrystallized from 65mL of ethanol to obtain 2-bromo-5-methoxybenzoic acid.
Synthesis of this compound via Esterification
The most widely reported and straightforward method for the synthesis of this compound is the Fischer esterification of 2-bromo-5-methoxybenzoic acid with methanol in the presence of an acid catalyst.
Data on the Synthesis of this compound
| Starting Material | Reagents | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 2-bromo-5-methoxybenzoic acid | Methanol | Concentrated HCl | Reflux, 18h | 85 | ChemicalBook[3] |
| 2-bromo-5-methylbenzoic acid | Oxalyl chloride, then Methanol | DMF (cat.) | 0 °C to Room Temp, 7h | 92 | ChemicalBook[4] |
Note: The second entry describes the synthesis of a structurally similar compound, Methyl 2-bromo-5-methylbenzoate, and suggests an alternative two-step procedure involving the formation of an acyl chloride followed by reaction with methanol. This method may be applicable for the synthesis of this compound and could potentially offer a higher yield.
Detailed Experimental Protocol for Fischer Esterification
To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), concentrated hydrochloric acid (2 mL) is slowly added.[3] The reaction mixture is heated to reflux and stirred continuously for 18 hours. Upon completion of the reaction, the solution is cooled to room temperature, and the solvent is evaporated under reduced pressure. Water (100 mL) is added to the residue, and the mixture is extracted with ethyl acetate (2 x 100 mL). The combined organic phases are washed with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to give this compound as a light brown oil.[3]
Characterization Data
The following table summarizes the key characterization data for this compound.
| Property | Value | Reference |
| Appearance | Colorless to light brown oil | [3] |
| Molecular Formula | C₉H₉BrO₃ | |
| Molecular Weight | 245.07 g/mol | |
| Boiling Point | 271 °C | |
| Density | 1.520 g/mL at 25 °C | |
| Refractive Index | n20/D 1.563 | |
| ¹H NMR (300 MHz, CDCl₃) | δ 7.53 (d, J=8.8 Hz, 1H), 7.32 (d, J=3.0 Hz, 1H), 6.89 (dd, J=3.0, 8.8 Hz, 1H), 3.94 (s, 3H), 3.82 (s, 3H) | [3] |
| IR (thin film, cm⁻¹) | 2951, 1732 (C=O), 1592, 1472, 1433, 1289, 1250, 1227, 1099, 1017, 975, 823, 792 | [3] |
Visualizations
The following diagrams illustrate the overall synthetic pathway and a typical experimental workflow for the synthesis of this compound.
Caption: Overall synthetic pathway for this compound.
Caption: Experimental workflow for the two-step synthesis.
Conclusion
The synthesis of this compound is a well-established process, primarily involving the bromination of m-anisic acid followed by Fischer esterification. While various methods exist for the initial bromination step, offering a range of yields and purities, the subsequent esterification is most commonly and efficiently achieved through acid-catalyzed reaction with methanol. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the field, enabling the selection of the most suitable synthetic route based on desired yield, purity, and available resources. The provided characterization data will aid in the verification of the final product.
References
Initial Investigations into the Biological Activity of Methyl 2-bromo-5-methoxybenzoate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2-bromo-5-methoxybenzoate is a substituted aromatic compound that serves as a versatile intermediate in the synthesis of various biologically active molecules. While direct studies on the biological activity of this compound itself are limited, its derivatives have shown significant promise in two key therapeutic areas: oncology, as antitumor agents, and in the regulation of metal ion homeostasis, as inhibitors of Divalent Metal Transporter 1 (DMT1). This technical guide provides an in-depth overview of the initial investigations into the biological activities of compounds derived from this important synthetic building block.
Antitumor Activity of Isoindolinone Derivatives
Derivatives of this compound, particularly those belonging to the isoindolinone class of compounds, have been investigated for their potential as anticancer agents. These compounds have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines.
Quantitative Data
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| N-benzylisoindole-1,3-dione derivatives | A549-Luc | 114.25 and 116.26 | [1] |
Table 1: Representative Cytotoxicity of Isoindolinone Derivatives.
Experimental Protocols
The preliminary assessment of the antitumor activity of these compounds often involves the following key in vitro assays:
1. MTT Cell Viability Assay:
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (isoindolinone derivative) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. Caspase-3/7 Activity Assay:
This assay measures the activity of key executioner caspases, caspase-3 and caspase-7, which are crucial for the induction of apoptosis.
-
Principle: The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the amount of active caspase.
-
Protocol:
-
Plate and treat the cells with the test compound as described for the MTT assay.
-
After the incubation period, lyse the cells to release their contents.
-
Add the caspase-3/7 reagent containing the substrate to the cell lysate.
-
Incubate to allow for the enzymatic reaction to occur.
-
Measure the resulting luminescence or fluorescence using a suitable plate reader.
-
Quantify the caspase activity relative to untreated controls.
-
Signaling Pathway
The antitumor activity of isoindolinone derivatives is often mediated through the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and culminates in the activation of executioner caspases.
Figure 1: Simplified diagram of the intrinsic apoptosis pathway induced by isoindolinone derivatives.
Inhibition of Divalent Metal Transporter 1 (DMT1)
The precursor to this compound, 2-bromo-5-methoxybenzoic acid, is utilized in the synthesis of compounds that act as potent inhibitors of the Divalent Metal Transporter 1 (DMT1). DMT1 is a crucial protein for the absorption of dietary non-heme iron in the intestine. Inhibition of DMT1 is a potential therapeutic strategy for iron overload disorders.
Quantitative Data
The inhibitory activity of these compounds against DMT1 is also determined by their IC50 values. While specific data for derivatives of 2-bromo-5-methoxybenzoic acid is not widely published, related DMT1 inhibitors have shown potent activity.
| Compound Class | Assay Type | IC50 | Reference |
| Benzylisothioureas | Calcein Quench Assay | Micromolar range | General literature |
Table 2: Representative Inhibitory Activity against DMT1.
Experimental Protocols
The primary in vitro method for assessing DMT1 inhibition is the calcein quench assay.
Calcein AM Quench Assay:
-
Principle: Cells are loaded with Calcein AM, a non-fluorescent, cell-permeable dye. Inside the cell, esterases cleave the AM group, trapping the now fluorescent calcein. When iron enters the cell via DMT1, it quenches the calcein fluorescence. The rate of fluorescence quenching is proportional to the rate of iron uptake. DMT1 inhibitors will reduce the rate of quenching.
-
Protocol:
-
Culture cells expressing DMT1 (e.g., Caco-2 cells) in a suitable multi-well plate.
-
Load the cells with Calcein AM by incubating them in a solution containing the dye.
-
Wash the cells to remove extracellular Calcein AM.
-
Pre-incubate the cells with various concentrations of the test compound (DMT1 inhibitor).
-
Initiate the assay by adding a solution containing ferrous iron (Fe²⁺).
-
Monitor the decrease in fluorescence over time using a fluorescence plate reader.
-
Calculate the rate of fluorescence quenching and determine the IC50 of the inhibitor.
-
Signaling Pathway and Mechanism of Action
DMT1 is an integral membrane protein that co-transports ferrous iron (Fe²⁺) and protons (H⁺) across the cell membrane. DMT1 inhibitors block this transport, thereby reducing cellular iron uptake.
Figure 2: Mechanism of DMT1-mediated iron transport and its inhibition.
Conclusion
While this compound itself has not been extensively studied for direct biological effects, it serves as a critical starting material for the synthesis of compounds with significant therapeutic potential. Its derivatives have demonstrated promising activity as both antitumor agents, through the induction of apoptosis, and as inhibitors of the DMT1 transporter, offering a potential treatment for iron overload disorders. Further research into the synthesis and biological evaluation of a wider range of derivatives is warranted to fully explore the therapeutic applications of this versatile chemical scaffold. This includes more detailed structure-activity relationship studies, investigation into additional signaling pathways, and eventual in vivo efficacy and safety assessments.
References
A Theoretical Investigation into the Electronic Structure of Methyl 2-bromo-5-methoxybenzoate: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approach to characterizing the electronic structure of Methyl 2-bromo-5-methoxybenzoate, a key intermediate in pharmaceutical synthesis. While specific experimental and computational studies on this molecule are not extensively published, this document outlines a robust computational protocol based on established methodologies for analogous molecular systems. The presented data is representative of expected findings from such an analysis, offering valuable insights for researchers in drug design and development.
Introduction
This compound is a substituted aromatic compound whose electronic properties are of significant interest for understanding its reactivity and potential as a precursor in the synthesis of bioactive molecules.[1] Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for elucidating the structural, vibrational, and electronic characteristics of such molecules.[2] This guide details the theoretical methodology for such an investigation, including geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MEP) mapping.
Computational Methodology
The following protocol outlines a standard and effective computational approach for the theoretical analysis of this compound. These methods are widely used and have been shown to provide results that correlate well with experimental data for similar organic molecules.[3]
Software: All calculations can be performed using the Gaussian suite of programs, with results visualized using GaussView or other suitable molecular visualization software.
Geometry Optimization: The initial molecular structure of this compound is drawn and subjected to geometry optimization. This is typically performed using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[4] A common and effective basis set for such molecules is 6-311++G(d,p), which provides a good balance of accuracy and computational cost.[5] The optimization process is continued until a stationary point on the potential energy surface is found, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum and to predict the infrared (IR) and Raman spectra. Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an appropriate factor (e.g., ~0.96) to improve agreement with experimental data.[6]
Electronic Structure Analysis: The electronic properties are investigated through several key analyses:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[2] A smaller gap generally implies higher reactivity.
-
Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.[7][8] The map displays electrostatic potential onto the electron density surface, with different colors representing varying potential values (typically, red for negative potential/electrophilic attack sites and blue for positive potential/nucleophilic attack sites).
-
Mulliken Atomic Charges: The distribution of charge among the atoms in the molecule is calculated using Mulliken population analysis. This provides insight into the local electronic environment of each atom.
Below is a diagram illustrating the typical workflow for these computational studies.
References
- 1. nbinno.com [nbinno.com]
- 2. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1][2][3][4] This document provides detailed application notes and a representative protocol for the Suzuki coupling of Methyl 2-bromo-5-methoxybenzoate with various boronic acids. While specific literature examples for this exact substrate are not abundant, the provided protocols are based on well-established methods for structurally similar aryl bromides.[2][5][6][7]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium catalyst to couple an organoboron compound (like a boronic acid or its ester) with an organic halide or triflate.[1][8] The catalytic cycle generally consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1][9]
-
Transmetalation: In the presence of a base, the organoboron compound forms a boronate species, which then transfers its organic moiety to the palladium center.[1][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst for the next cycle.[1][9]
A general workflow for the Suzuki coupling reaction is depicted below.
Figure 1. General experimental workflow for the Suzuki coupling reaction.
Data Presentation: Representative Reaction Conditions
The selection of catalyst, ligand, base, and solvent is crucial for a successful Suzuki coupling, especially with potentially challenging substrates.[2][5][6] For this compound, which contains an ester group, care must be taken to avoid hydrolysis, although many Suzuki conditions are compatible. The following table summarizes typical conditions used for the Suzuki coupling of various aryl bromides, which can serve as a starting point for optimization.
| Aryl Bromide Partner | Boronic Acid/Ester | Catalyst System (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 95 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 18 | 91 |
| 4-Bromobenzonitrile | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 16 | 98 |
| Methyl 4-bromobenzoate | Phenylboronic acid | PdCl₂(dppf) (3) | K₂CO₃ (2) | DMF | 90 | 24 | 88 |
| 1-Bromo-4-chlorobenzene | Phenylboronic acid | Pd standard solution (0.2 mol%) | KOH (2) | 95% Ethanol | RT | 0.5 | 64[10] |
| Bromobenzene | Phenylboronic acid | Pd/PCN (2 wt% Pd) | K₂CO₃ | THF | RT | 24 | >99[11] |
Experimental Protocols
This section provides a detailed, representative protocol for the Suzuki coupling of this compound with phenylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-Dioxane
-
Degassed water
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound, phenylboronic acid, potassium phosphate, Palladium(II) acetate, and SPhos.
-
Solvent Addition: Add anhydrous 1,4-dioxane and a small amount of degassed water (e.g., a 10:1 ratio of dioxane to water) via syringe.
-
Degassing: Degas the reaction mixture by bubbling a gentle stream of argon or nitrogen through the solution for 10-15 minutes, or by subjecting the sealed vessel to three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.
The catalytic cycle of the Suzuki-Miyaura reaction is illustrated in the diagram below.
Figure 2. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting
-
Low or No Conversion:
-
Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated.
-
Increase the reaction temperature or time.
-
Screen different catalyst/ligand systems, as sterically hindered or electron-rich substrates may require more specialized ligands like Buchwald-type ligands.[5]
-
Consider a stronger base, such as cesium carbonate (Cs₂CO₃).
-
-
Formation of Side Products:
-
Homo-coupling of the boronic acid can occur. This may be suppressed by using a different base or solvent system, or by ensuring a truly anaerobic environment.
-
Proto-debromination of the starting material can be an issue. This suggests the need for a more efficient catalyst system to favor the cross-coupling pathway.
-
Ester hydrolysis may occur if the reaction conditions are too harsh (e.g., strong base at high temperatures for extended periods). If this is observed, milder bases like K₂CO₃ or Na₂CO₃, or lower reaction temperatures should be considered.
-
By carefully selecting the reaction parameters based on the principles and data provided, researchers can effectively utilize the Suzuki-Miyaura coupling for the functionalization of this compound, thereby accessing a diverse range of novel compounds for further investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. Atomically Dispersed Palladium Promoted Suzuki–Miyaura Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance of various functional groups make it an indispensable tool for medicinal chemists and drug development professionals.
This document provides detailed application notes and experimental protocols for the Buchwald-Hartwig amination of Methyl 2-bromo-5-methoxybenzoate. This substrate, possessing both an ester and a methoxy group, is a valuable building block for the synthesis of a wide range of complex molecules. The protocols and data presented herein are designed to serve as a comprehensive guide for researchers, enabling the efficient and successful implementation of this critical transformation.
Reaction Principle
The Buchwald-Hartwig amination of this compound proceeds via a palladium-catalyzed cross-coupling of the aryl bromide with a primary or secondary amine. The catalytic cycle, a fundamental concept in understanding this reaction, involves several key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of this compound, forming a Pd(II) complex.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.
-
Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
The judicious selection of the palladium precursor, phosphine ligand, base, and solvent is critical to the success of the reaction, influencing reaction rate, yield, and substrate scope.
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes representative conditions for the Buchwald-Hartwig amination of this compound with various amines. These conditions have been compiled from literature reports on analogous aryl bromides and serve as a strong predictive guide for successful reaction outcomes.
| Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-18 | >90 |
| This compound | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 110 | 16-24 | 85-95 |
| This compound | Benzylamine | Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2.0) | Toluene | 100 | 8-12 | >90 |
| This compound | n-Hexylamine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ (2.0) | t-BuOH | 90 | 12-18 | 80-90 |
Experimental Protocols
General Considerations:
-
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.
-
Anhydrous solvents and reagents are crucial for optimal results. Solvents should be freshly distilled or obtained from a solvent purification system.
-
The choice of ligand is critical and often substrate-dependent. For electron-rich anilines and primary alkylamines, bulky biarylphosphine ligands such as XPhos or RuPhos are often effective. For secondary amines, ligands like BINAP or dppf can be suitable.
-
Strong bases like sodium tert-butoxide (NaOtBu) are commonly used. For substrates with base-sensitive functional groups, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be preferred.
Protocol 1: Amination with an Arylamine (e.g., Aniline)
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, sodium tert-butoxide, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the Schlenk tube with argon (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: Amination with a Secondary Cyclic Amine (e.g., Morpholine)
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
BINAP (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Dioxane
Procedure:
-
In a glovebox, add this compound, cesium carbonate, Pd(OAc)₂, and BINAP to a dry, sealable reaction tube equipped with a magnetic stir bar.
-
Add anhydrous dioxane, followed by morpholine.
-
Seal the tube tightly and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Application Notes: Sonogashira Reaction of Methyl 2-bromo-5-methoxybenzoate with Terminal Alkynes
The Sonogashira cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] First developed by Kenkichi Sonogashira in 1975, this reaction is renowned for its mild conditions, tolerance of a wide variety of functional groups, and general reliability, making it an invaluable tool in organic synthesis.[1][3]
These notes provide a detailed protocol for the Sonogashira coupling of Methyl 2-bromo-5-methoxybenzoate with various terminal alkynes. This specific substrate is a useful building block in medicinal chemistry and materials science, and its functionalization via alkynylation opens pathways to novel and complex molecular architectures. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₂Cl₂, and a copper(I) salt co-catalyst, most commonly copper(I) iodide (CuI), in the presence of an amine base.[3][4] While aryl bromides are generally less reactive than aryl iodides, the reaction can be effectively driven to completion, often with moderate heating.[2][5]
The applications for this reaction are extensive, particularly in drug development where the resulting aryl-alkyne structures serve as key intermediates for synthesizing biologically active compounds and complex natural products.[2]
General Reaction Scheme
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. Yields are based on typical outcomes for similar aryl bromides and may require optimization for specific substrates.[6]
| Entry | Terminal Alkyne (R) | Catalyst System (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Approx. Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF/DMF | 60-80 | 6-12 | 85-95 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | RT-50 | 12-24 | 75-85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) / CuI (5) | i-Pr₂NH | THF | Reflux | 8-16 | 80-90 |
| 4 | 1-Hexyne | Pd(PPh₃)₄ (3) / CuI (5) | Et₃N | DMF | 80 | 12 | 88-96 |
| 5 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (3) / CuI (5) | Et₃N | THF | 65 | 10 | 90-97 |
Detailed Experimental Protocol
This protocol provides a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of this compound with a terminal alkyne.[6][7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.1 - 1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide [CuI] (0.05 eq)
-
Anhydrous, degassed solvent (e.g., THF, DMF)
-
Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)) (2.0-3.0 eq)
-
Round-bottom flask, condenser, magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for work-up and purification
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with an inert gas (Argon or Nitrogen) three times. Maintain a positive pressure of the inert gas throughout the reaction.
-
Solvent and Reagent Addition: Under the inert atmosphere, add the anhydrous and degassed solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide) via syringe. Add the amine base (2.0 eq) to the mixture, followed by the dropwise addition of the terminal alkyne (1.2 eq) over several minutes.
-
Reaction: Stir the reaction mixture at the desired temperature (refer to the data table, typically between room temperature and 80 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC/MS until the starting material (aryl bromide) is consumed.[1]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or diethyl ether and filter it through a pad of Celite® to remove the catalyst and inorganic salts.[7]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of NH₄Cl and brine.[6][7]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.[6]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure coupled product.
Visualized Workflow and Mechanism
// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"];
// Define nodes A [label="1. Reagent Preparation\n(Aryl Bromide, Alkyne,\nCatalysts, Base, Solvent)"]; B [label="2. Reaction Setup\n(Inert Atmosphere)"]; C [label="3. Reaction\n(Stirring & Heating)"]; D [label="4. Monitoring\n(TLC / GC-MS)"]; E [label="5. Work-up\n(Quenching, Extraction)"]; F [label="6. Purification\n(Column Chromatography)"]; G [label="7. Product Characterization\n(NMR, MS)"];
// Define edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#4285F4"]; D -> C [label="Incomplete", style=dashed, color="#EA4335"]; D -> E [label="Complete", color="#34A853"]; E -> F [color="#4285F4"]; F -> G [color="#4285F4"]; } }
Caption: General experimental workflow for the Sonogashira coupling protocol.
// Inter-cycle connection cu_acetylide -> pd_trans [label=" Transfers Acetylide\n to Palladium", lhead=cluster_pd, color="#4285F4", style=dashed]; } }
Caption: The dual catalytic cycle mechanism of the Sonogashira reaction.[1][8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, utilizing Methyl 2-bromo-5-methoxybenzoate as a key starting material. The following sections outline synthetic routes to benzofurans, N-aryl indoles, and 2-quinolones, leveraging modern catalytic cross-coupling methodologies.
Application Note 1: Synthesis of Substituted Benzofurans via Tandem Sonogashira Coupling and Cyclization
The synthesis of substituted benzofurans from this compound can be efficiently achieved through a one-pot, two-step tandem reaction. This process involves an initial palladium and copper-catalyzed Sonogashira cross-coupling with a terminal alkyne, followed by an intramolecular cyclization to furnish the benzofuran ring system. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzofuran core.
Caption: Synthetic workflow for benzofurans from this compound.
Quantitative Data Summary
The following table summarizes representative yields for the tandem Sonogashira coupling and cyclization reaction with various terminal alkynes, based on analogous reactions in the literature.[1][2][3][4]
| Entry | Terminal Alkyne (R-C≡CH) | R Group | Expected Yield (%) |
| 1 | Phenylacetylene | Phenyl | 85-95 |
| 2 | 1-Hexyne | n-Butyl | 75-85 |
| 3 | Trimethylsilylacetylene | Trimethylsilyl | 80-90 |
| 4 | 3,3-Dimethyl-1-butyne | tert-Butyl | 70-80 |
| 5 | Propargyl alcohol | -CH₂OH | 65-75 |
Experimental Protocol: One-Pot Synthesis of Methyl 5-methoxy-2-phenylbenzofuran-7-carboxylate
Materials:
-
This compound (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)
-
Copper(I) iodide (CuI) (0.04 eq)
-
Diisopropylamine (DIPA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous DMF via syringe, followed by diisopropylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the progress by TLC or LC-MS.
-
After the consumption of the starting aryl bromide, increase the temperature to 100-120 °C and stir for an additional 4-6 hours to facilitate the intramolecular cyclization.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired Methyl 5-methoxy-2-phenylbenzofuran-7-carboxylate.
Application Note 2: Synthesis of N-Aryl Indoles via Buchwald-Hartwig Amination and Subsequent Cyclization
The synthesis of N-aryl indoles from this compound can be approached through a sequence initiated by a Buchwald-Hartwig amination to form a C-N bond.[5][6][7] The resulting N-aryl aniline derivative can then be further elaborated and cyclized to form the indole scaffold. This note outlines the initial amination step, a critical transformation in this synthetic route.
Caption: Workflow for N-aryl indole synthesis via Buchwald-Hartwig amination.
Quantitative Data Summary
The following table presents expected yields for the Buchwald-Hartwig amination of this compound with various amines, based on similar reported reactions.[7][8]
| Entry | Amine | Expected Yield (%) |
| 1 | Aniline | 80-95 |
| 2 | Morpholine | 85-98 |
| 3 | Benzylamine | 75-90 |
| 4 | n-Butylamine | 70-85 |
| 5 | Indole | 70-88 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Aniline
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 eq)
-
Xantphos (0.02 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield Methyl 2-(phenylamino)-5-methoxybenzoate. Further steps would be required to complete the indole synthesis.
Application Note 3: Synthesis of 2-Quinolones
The synthesis of 2-quinolones from this compound can be envisioned through a palladium-catalyzed cascade reaction. A plausible route involves the coupling with a primary amide bearing an α-methylene group. This approach, adapted from known syntheses of 2-quinolones from 2-bromobenzoates, would involve a tandem amination and intramolecular condensation sequence.[9]
Caption: Proposed one-pot synthesis of 2-quinolones.
Quantitative Data Summary
The following table shows potential primary amide coupling partners and their expected yields in the synthesis of 2-quinolones, based on analogous transformations.[9]
| Entry | Primary Amide | Expected Product | Expected Yield (%) |
| 1 | 2-Phenylacetamide | 7-Methoxy-4-oxo-3-phenyl-1,4-dihydroquinoline-5-carboxylic acid derivative | 60-75 |
| 2 | Acetamide | 7-Methoxy-3-methyl-4-oxo-1,4-dihydroquinoline-5-carboxylic acid derivative | 55-70 |
| 3 | 2-(4-Chlorophenyl)acetamide | 3-(4-Chlorophenyl)-7-methoxy-4-oxo-1,4-dihydroquinoline-5-carboxylic acid derivative | 60-75 |
Experimental Protocol: Synthesis of a 7-Methoxy-2-quinolone Derivative
Materials:
-
This compound (1.0 eq)
-
2-Phenylacetamide (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To a sealable reaction tube, add this compound, 2-phenylacetamide, Pd(OAc)₂, PPh₃, and K₃PO₄.
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the mixture to 120 °C for 18-24 hours.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-quinolone derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Intermolecular Sonogashira Coupling and Intramolecular 5-Exo-dig Cycloisomerization Cascade: A One-Pot Pathway for Accessing (3-Benzylbenzofuran-2-yl)(phenyl)methanones [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2-bromo-5-methoxybenzoate as a Versatile Building Block in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-methoxybenzoate is a valuable and versatile building block in modern organic synthesis, particularly in the construction of complex natural products and medicinally relevant scaffolds. Its substituted aromatic ring, featuring a bromine atom, a methoxy group, and a methyl ester, offers multiple reactive sites for strategic chemical modifications. The bromine atom is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the formation of key carbon-carbon bonds. This document provides detailed application notes, experimental protocols, and data for the use of this compound in total synthesis, with a focus on its application in the synthesis of bioactive natural products like Abyssomicin C.
Application in the Total Synthesis of Abyssomicin C
Abyssomicin C is a potent antibiotic isolated from the marine actinomycete Verrucosispora maris. It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by inhibiting the folate biosynthesis pathway.[1][2] Specifically, Abyssomicin C targets and inhibits p-aminobenzoic acid (pABA) biosynthesis, a crucial step for bacterial survival that is absent in humans, making it an attractive target for antibiotic development.[1][3] The total synthesis of Abyssomicin C and its analogs is an active area of research, and building blocks like this compound are key to constructing its complex polycyclic structure.[3][4]
Key Reactions and Protocols
The utility of this compound is highlighted by its participation in powerful C-C bond-forming reactions. Below are detailed protocols for representative Suzuki-Miyaura and Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for the formation of biaryl compounds. In the context of total synthesis, this reaction can be used to couple this compound with various boronic acids to introduce diverse aryl or heteroaryl moieties.
Representative Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
A mixture of this compound (1.0 equiv.), phenylboronic acid (1.2 equiv.), Pd(PPh₃)₄ (0.03 equiv.), and K₂CO₃ (2.0 equiv.) in a 4:1 mixture of toluene and water is degassed and heated at 90 °C for 12 hours. After cooling, the reaction is worked up and purified by column chromatography.
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90-95 |
| 2 | This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Dioxane | 100 | 10 | ~85-92 |
| 3 | This compound | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | ~88-94 |
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Deionized Water, degassed
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (e.g., 245 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
In a separate vial, weigh tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) and add it to the Schlenk flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous toluene (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
-
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes. This compound can be coupled with various alkenes to introduce vinyl substituents, which can be further elaborated in a total synthesis.
Representative Protocol: Heck Reaction of this compound with Styrene
This compound (1.0 equiv.) is reacted with styrene (1.2 equiv.) in the presence of Pd(OAc)₂ (0.02 equiv.), P(o-tolyl)₃ (0.04 equiv.), and triethylamine (1.5 equiv.) in acetonitrile at 100 °C for 16 hours. The product is isolated and purified after an aqueous workup.
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | Acetonitrile | 100 | 16 | ~80-88 |
| 2 | This compound | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | NaOAc | DMF | 120 | 12 | ~75-85 |
| 3 | This compound | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 110 | 24 | ~65-75 |
Detailed Experimental Protocol:
-
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tolyl)₃]
-
Triethylamine (Et₃N)
-
Acetonitrile, anhydrous
-
-
Procedure:
-
To a dry, sealed tube, add this compound (e.g., 245 mg, 1.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol).
-
Purge the tube with an inert gas (e.g., Argon or Nitrogen).
-
Add anhydrous acetonitrile (5 mL), styrene (125 mg, 1.2 mmol), and triethylamine (152 mg, 1.5 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath for 16 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired substituted alkene.
-
Visualizations
Signaling Pathway: Inhibition of Folate Biosynthesis by Abyssomicin C
The antibacterial activity of Abyssomicin C stems from its ability to inhibit the biosynthesis of p-aminobenzoic acid (pABA), a key precursor for folate synthesis in bacteria.[1][5] This pathway is essential for the production of nucleotides and certain amino acids.
Experimental Workflow: Total Synthesis Employing Cross-Coupling
The total synthesis of a complex natural product is a multi-step process that often involves strategic bond formations using palladium-catalyzed cross-coupling reactions.
Logical Relationship: Key Steps in Palladium-Catalyzed Cross-Coupling
The success of a palladium-catalyzed cross-coupling reaction depends on the interplay of several key components. This diagram illustrates the logical relationship between these components.
References
Application of Methyl 2-bromo-5-methoxybenzoate in the Synthesis of Potent Kinase Inhibitors
Introduction
Methyl 2-bromo-5-methoxybenzoate is a versatile aromatic building block crucial in medicinal chemistry for the synthesis of a variety of biologically active molecules. Its substituted benzene ring provides a scaffold that can be readily modified through reactions such as nucleophilic aromatic substitution and cross-coupling reactions, making it a valuable starting material for the development of novel therapeutic agents. This document outlines the application of this compound in the synthesis of potent kinase inhibitors, providing detailed experimental protocols and biological data for a representative compound.
Application Highlight: Synthesis of a VEGFR-2 Kinase Inhibitor Intermediate
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy. Herein, we describe the use of this compound as a key starting material in the synthesis of a crucial intermediate for a potent VEGFR-2 inhibitor.
The overall synthetic workflow involves the conversion of this compound to a key aminobenzamide intermediate, which then serves as a cornerstone for building the final kinase inhibitor.
A [label="this compound", fillcolor="#F1F3F4"]; B [label="2-Bromo-5-methoxybenzoic acid", fillcolor="#F1F3F4"]; C [label="2-Bromo-5-methoxybenzoyl chloride", fillcolor="#F1F3F4"]; D [label="2-Bromo-5-methoxy-N,N-dimethylbenzamide", fillcolor="#F1F3F4"]; E [label="2-Amino-5-methoxy-N,N-dimethylbenzamide\n(Key Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
A -> B [label="Hydrolysis"]; B -> C [label="Acyl Chloride\nFormation"]; C -> D [label="Amidation"]; D -> E [label="Buchwald-Hartwig\nAmination"]; }
Caption: Synthetic workflow for the preparation of a key aminobenzamide intermediate.Experimental Protocols
Protocol 1: Synthesis of 2-Amino-5-methoxy-N,N-dimethylbenzamide
This protocol details the multi-step synthesis of the key intermediate, 2-Amino-5-methoxy-N,N-dimethylbenzamide, starting from this compound.
Step 1: Hydrolysis of this compound to 2-Bromo-5-methoxybenzoic acid
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of methanol and water is added lithium hydroxide (2.0 eq).
-
The reaction mixture is stirred at 60°C for 4 hours.
-
Upon completion, the methanol is removed under reduced pressure.
-
The aqueous solution is acidified with 1M HCl to pH 2-3, resulting in the precipitation of the product.
-
The solid is collected by filtration, washed with water, and dried under vacuum to yield 2-Bromo-5-methoxybenzoic acid.
Step 2: Formation of 2-Bromo-5-methoxybenzoyl chloride
-
To a solution of 2-Bromo-5-methoxybenzoic acid (1.0 eq) in dichloromethane (DCM) is added oxalyl chloride (1.5 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude 2-Bromo-5-methoxybenzoyl chloride, which is used in the next step without further purification.
Step 3: Amidation to 2-Bromo-5-methoxy-N,N-dimethylbenzamide
-
The crude 2-Bromo-5-methoxybenzoyl chloride is dissolved in DCM and cooled to 0°C.
-
A solution of dimethylamine (2.0 eq) in DCM is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 3 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 2-Bromo-5-methoxy-N,N-dimethylbenzamide.
Step 4: Buchwald-Hartwig Amination to 2-Amino-5-methoxy-N,N-dimethylbenzamide
-
A mixture of 2-Bromo-5-methoxy-N,N-dimethylbenzamide (1.0 eq), benzophenone imine (1.2 eq), sodium tert-butoxide (1.4 eq), and a palladium catalyst such as Pd₂(dba)₃ with a suitable ligand (e.g., BINAP) is prepared in a sealed tube.
-
Anhydrous toluene is added, and the mixture is degassed and heated to 100°C for 12 hours.
-
After cooling to room temperature, the reaction mixture is treated with aqueous HCl to hydrolyze the imine.
-
The mixture is neutralized with aqueous sodium bicarbonate and extracted with ethyl acetate.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield 2-Amino-5-methoxy-N,N-dimethylbenzamide.
Application in Kinase Inhibitor Synthesis
The prepared 2-Amino-5-methoxy-N,N-dimethylbenzamide serves as a crucial building block for the synthesis of potent kinase inhibitors. For instance, it can be utilized in the construction of compounds targeting the VEGFR-2 signaling pathway.
VEGF [label="VEGF", fillcolor="#EA4335", fontcolor="#FFFFFF"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLCg [label="PLCγ"]; PKC [label="PKC"]; Raf [label="Raf"]; MEK [label="MEK"]; ERK [label="ERK"]; PI3K [label="PI3K"]; Akt [label="Akt"]; Angiogenesis [label="Angiogenesis,\nCell Proliferation,\nSurvival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="Synthesized Inhibitor", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
VEGF -> VEGFR2 [label="Binds to"]; VEGFR2 -> PLCg [label="Activates"]; VEGFR2 -> PI3K [label="Activates"]; PLCg -> PKC; PKC -> Raf; Raf -> MEK; MEK -> ERK; PI3K -> Akt; ERK -> Angiogenesis; Akt -> Angiogenesis; Inhibitor -> VEGFR2 [label="Inhibits\n(ATP-competitive)", color="#EA4335", style=dashed, arrowhead=tee]; }
Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.Quantitative Data
The following table summarizes the in vitro activity of a representative VEGFR-2 inhibitor synthesized using the 2-Amino-5-methoxy-N,N-dimethylbenzamide intermediate.
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Cell-based IC₅₀ (nM) |
| APRI-V101 | VEGFR-2 | 5.2 | HUVEC | 25.8 |
| Sunitinib (Control) | VEGFR-2 | 3.1 | HUVEC | 15.4 |
Data represents the mean of three independent experiments.
Conclusion
This compound is a readily available and highly useful starting material in medicinal chemistry. The protocols provided herein demonstrate its effective conversion to a key aminobenzamide intermediate, which is instrumental in the synthesis of potent kinase inhibitors targeting the VEGFR-2 pathway. The favorable biological activity of the resulting compounds underscores the importance of this compound in drug discovery and development.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds with exceptional efficiency and selectivity. Methyl 2-bromo-5-methoxybenzoate is a versatile and commercially available building block, featuring an electron-donating methoxy group and an electron-withdrawing methyl ester group on a brominated aromatic ring. This substitution pattern makes it an attractive substrate for a variety of palladium-catalyzed transformations, leading to the synthesis of complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.
These application notes provide detailed protocols and a comparative overview of several key palladium-catalyzed cross-coupling reactions involving this compound, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig amination, and Stille couplings. The information presented is intended to serve as a practical guide for researchers in the design, optimization, and execution of these powerful synthetic methods.
General Experimental Workflow
The successful execution of a palladium-catalyzed cross-coupling reaction requires careful attention to the exclusion of oxygen and moisture, as the active palladium(0) catalyst is sensitive to air. The general workflow is outlined below.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Data Presentation: A Comparative Overview
The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions with this compound and analogous aryl bromides. These data are compiled to provide a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 16 | ~85-95 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 90 | 12 | ~92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (1.5) | Toluene | 110 | 12 | ~73 |
| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2.0) | Dioxane | 100 | 8 | ~80 |
Table 2: Heck Reaction of Aryl Bromides with Alkenes
The Heck reaction forms a C-C bond between an aryl halide and an alkene.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.5) | DMF | 100 | 24 | High |
| 2 | Methyl acrylate | Pd(OAc)₂ (2) | - | NaOAc (2.0) | DMA | 130 | 6 | ~88 |
| 3 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (1) | - | Et₃N (2.0) | Acetonitrile | 80 | 12 | Good |
| 4 | Acrylonitrile | Pd(OAc)₂ (0.25) | - | Et₃N (3.0) | DMF/TBAB | 130 (thermal) | 4 | ~99 |
Table 3: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
The Sonogashira coupling creates a C(sp²)-C(sp) bond.
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2.0) | THF | RT | 6 | High |
| 2 | 1-Octyne | Pd(OAc)₂ (3) | CuI (6) | DBU (3.0) | Toluene | 80 | 6 | Good |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (5) | i-Pr₂NH (2.0) | DMF | 60 | 4 | High |
| 4 | Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (2) | BuNH₂ (2.0) | THF | RT | 12 | Moderate |
Table 4: Buchwald-Hartwig Amination of Aryl Bromides with Amines
This reaction is a key method for the formation of C-N bonds.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ (1.5) | Toluene | 110 | 18 | Good to Excellent |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | High |
| 3 | n-Butylamine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.5) | Toluene | 90 | 8 | Good to High |
| 4 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (4) | LHMDS (1.5) | THF | 70 | 10 | Good |
Table 5: Stille Coupling of Aryl Bromides with Organostannanes
The Stille reaction couples an organohalide with an organotin compound.
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 16 | High |
| 2 | Tributyl(vinyl)tin | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | THF | 60 | 12 | Good |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 90 | 24 | High |
| 4 | Tributyl(ethynyl)tin | Pd(OAc)₂ (2) | XPhos (4) | CsF | t-BuOH | 100 | 18 | Good |
Experimental Protocols
The following are detailed, representative protocols for the palladium-catalyzed cross-coupling reactions of this compound. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn at all times. Organotin reagents, in particular, are toxic and should be handled with extreme care.
Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid
Caption: Suzuki-Miyaura coupling protocol workflow.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (0.04 equiv)
-
Potassium phosphate (K₃PO₄, 2.0 equiv)
-
Toluene (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and water (typically in a 4:1 to 10:1 ratio).
-
Stir the mixture at 100 °C for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Heck Reaction with Styrene
Caption: Heck reaction protocol workflow.
Materials:
-
This compound (1.0 equiv)
-
Styrene (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 0.02 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealable reaction tube, combine this compound, palladium(II) acetate, and tri(o-tolyl)phosphine.
-
Add anhydrous DMF, styrene, and triethylamine.
-
Seal the tube and heat the mixture at 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3x).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3: Sonogashira Coupling with Phenylacetylene
Caption: Sonogashira coupling protocol workflow.
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv)
-
Copper(I) iodide (CuI, 0.04 equiv)
-
Triethylamine (Et₃N, 2.0 equiv)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF, followed by triethylamine and phenylacetylene.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Once complete, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the crude product by flash chromatography.
Protocol 4: Buchwald-Hartwig Amination with Aniline
Caption: Buchwald-Hartwig amination protocol workflow.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃, 1.5 equiv)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add this compound, cesium carbonate, Pd₂(dba)₃, and Xantphos to a sealable tube.
-
Add anhydrous toluene and aniline.
-
Seal the tube and heat the mixture at 110 °C for 18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, dilute with toluene, filter through a pad of Celite, and concentrate the filtrate.
-
Purify the crude product by column chromatography.
Conclusion
The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. The choice of reaction type—Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, or Stille—allows for the strategic installation of diverse carbon and heteroatom-based substituents. The protocols and comparative data presented in these application notes serve as a valuable resource for chemists in the pharmaceutical and materials science fields, facilitating the efficient and predictable synthesis of novel molecular entities. Successful application of these methods hinges on the careful selection of the catalyst system, base, and solvent, as well as the maintenance of inert reaction conditions.
Application Note: Step-by-Step Protocol for the Hydrolysis of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the hydrolysis of Methyl 2-bromo-5-methoxybenzoate to its corresponding carboxylic acid, 2-bromo-5-methoxybenzoic acid. This transformation is a fundamental step in organic synthesis, often required for the preparation of pharmaceutical intermediates and other complex organic molecules. The following protocol outlines the necessary reagents, equipment, and step-by-step procedures for successfully carrying out this saponification reaction, including the work-up and purification of the final product.
Introduction
The hydrolysis of esters to carboxylic acids is a common and crucial reaction in organic chemistry. In the context of drug development and medicinal chemistry, the conversion of an ester, such as this compound, to its carboxylic acid form is often a necessary step to enable further functionalization or to achieve the desired biological activity of a target molecule. The presence of the bromo and methoxy substituents on the aromatic ring requires a robust and well-controlled hydrolysis method to ensure high yield and purity of the product, 2-bromo-5-methoxybenzoic acid. This protocol details a standard saponification procedure using sodium hydroxide in a mixed solvent system.
Reaction Scheme
Data Presentation
| Parameter | Value |
| Reactant | |
| This compound | 1.0 eq |
| Reagents | |
| Sodium Hydroxide (NaOH) | 2.0 - 3.0 eq |
| Methanol (MeOH) | 10 mL / g of ester |
| Water (H₂O) | 5 mL / g of ester |
| Hydrochloric Acid (HCl) | 2 M solution |
| Reaction Conditions | |
| Temperature | Reflux (approx. 65-70 °C) |
| Reaction Time | 2 - 4 hours |
| Work-up & Purification | |
| Extraction Solvent | Ethyl Acetate |
| Drying Agent | Anhydrous Sodium Sulfate (Na₂SO₄) |
| Purification Method | Recrystallization (e.g., from Ethanol/Water) |
| Expected Yield | > 90% |
Experimental Protocol
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH) pellets or powder
-
Methanol (MeOH), reagent grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 2 M solution
-
Ethyl acetate (EtOAc), reagent grade
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
In a round-bottom flask of appropriate size, dissolve this compound in methanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Add the aqueous NaOH solution to the methanolic solution of the ester in the round-bottom flask.
-
Add a magnetic stir bar to the flask.
-
-
Hydrolysis Reaction:
-
Attach a reflux condenser to the round-bottom flask.
-
Place the flask in a heating mantle or oil bath and heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the methanol using a rotary evaporator.
-
To the remaining aqueous solution, add water to dissolve any precipitated salts.
-
Carefully acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of 2 M HCl. A white precipitate of 2-bromo-5-methoxybenzoic acid should form.
-
Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
-
Isolation of the Product:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water to remove any inorganic salts.
-
Air-dry the solid on the filter paper.
-
-
Purification (Optional):
-
For higher purity, the crude 2-bromo-5-methoxybenzoic acid can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.
-
-
Characterization:
-
Determine the melting point of the dried product.
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for the hydrolysis of this compound.
Application Notes and Protocols: Synthesis of Novel Ligands Using Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-bromo-5-methoxybenzoate is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of novel ligands with therapeutic potential. Its substituted phenyl ring provides a scaffold for the construction of complex molecules through various organic reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This allows for the introduction of diverse functionalities and the exploration of structure-activity relationships (SAR) to optimize ligand binding and efficacy.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), GSK2879552. This novel ligand has demonstrated significant antitumor activity, and its mechanism of action involves the modulation of key signaling pathways, including the JAK/STAT and TGF-beta pathways.
Featured Application: Synthesis of GSK2879552, a Novel LSD1 Inhibitor
GSK2879552 is an orally available and irreversible inhibitor of LSD1, an enzyme often overexpressed in various cancers, playing a crucial role in tumor cell growth and survival.[1] By inhibiting LSD1, GSK2879552 enhances the methylation of histone H3 at lysine 4 (H3K4), leading to the increased expression of tumor-suppressor genes and subsequent inhibition of cancer cell proliferation.[1]
Biological Activity of GSK2879552
GSK2879552 has shown potent anti-proliferative activity in a range of cancer cell lines, particularly in small cell lung cancer (SCLC) and acute myeloid leukemia (AML).
Table 1: In Vitro Activity of GSK2879552 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SCLC Cell Line Average | Small Cell Lung Cancer | 24 | MedchemExpress |
| AML Cell Line Average | Acute Myeloid Leukemia | 137 ± 30 | NIH |
Table 2: In Vivo Antitumor Activity of GSK2879552
| Xenograft Model | Cancer Type | Dosage | Tumor Growth Inhibition (TGI) | Reference |
| NCI-H526 | Small Cell Lung Cancer | 1.5 mg/kg (p.o. daily) | 57% | MedchemExpress |
| NCI-H1417 | Small Cell Lung Cancer | 1.5 mg/kg (p.o. daily) | 83% | MedchemExpress |
Experimental Protocols
The synthesis of GSK2879552 can be achieved through a multi-step process starting from a precursor readily derived from this compound. The following protocol is a representative synthesis based on established chemical transformations for analogous compounds.
Part 1: Synthesis of 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
This initial step involves a Suzuki-Miyaura cross-coupling reaction to form the biphenyl core of the molecule.
Materials:
-
This compound
-
(4-(methoxycarbonyl)phenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Protocol:
-
To a dry round-bottom flask, add this compound (1.0 equiv), (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a separate vial, weigh the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the reaction flask.
-
Add 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) to the flask.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to quench the reaction and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To the crude ester, add a mixture of methanol and a solution of lithium hydroxide in water.
-
Stir the mixture at room temperature until the saponification is complete (monitored by TLC).
-
Remove the methanol under reduced pressure and acidify the aqueous solution with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid.
Part 2: Synthesis of the Tranylcypromine Analog Intermediate
This part of the synthesis involves the preparation of the key cyclopropylamine moiety.
Protocol: A detailed, multi-step synthesis starting from a suitable styrene precursor would be required to generate the enantiomerically pure trans-2-arylcyclopropylamine core of GSK2879552. This typically involves an asymmetric cyclopropanation followed by a Curtius rearrangement.
Part 3: Final Amide Coupling to Yield GSK2879552
The final step is the coupling of the biphenyl carboxylic acid with the tranylcypromine analog.
Materials:
-
2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
-
(1R,2S)-2-((benzylamino)methyl)cyclopropan-1-amine (or a suitable precursor)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
Protocol:
-
Dissolve 2'-methoxy-[1,1'-biphenyl]-4-carboxylic acid (1.0 equiv) in anhydrous DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Add the (1R,2S)-2-((benzylamino)methyl)cyclopropan-1-amine derivative (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford GSK2879552.
Signaling Pathways and Mechanism of Action
GSK2879552's anticancer effects are mediated through its inhibition of LSD1, which in turn modulates critical signaling pathways involved in cell proliferation, differentiation, and survival.
Experimental Workflow for Ligand Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and biological evaluation of GSK2879552.
JAK/STAT Signaling Pathway Inhibition
LSD1 inhibition by GSK2879552 has been shown to activate enhancers associated with JAK/STAT signaling. This suggests a complex interplay where the initial epigenetic modulation by the inhibitor may render cancer cells more susceptible to therapies targeting this pathway.
Caption: Simplified diagram of the JAK/STAT signaling pathway and the influence of GSK2879552.
Modulation of the TGF-beta Signaling Pathway
LSD1 is known to be a component of the nucleosome remodeling and deacetylase (NuRD) complex, which regulates several cellular signaling pathways, including the TGF-beta signaling pathway. LSD1 expression has been shown to be negatively correlated with TGF-beta levels in some cancers.
Caption: Overview of the TGF-beta signaling pathway and the regulatory role of LSD1.
References
Anwendungshinweise und Protokolle: Derivatisierung von Methyl-2-brom-5-methoxybenzoat für die API-Synthese
Datum: 24. Dezember 2025
Autor: Gemini, KI-Forschungsassistent
Zusammenfassung: Diese Anwendungshinweise beschreiben detaillierte Protokolle für die Derivatisierung von Methyl-2-brom-5-methoxybenzoat, einer wichtigen Ausgangsverbindung für die Synthese von pharmazeutischen Wirkstoffen (APIs). Aufgrund seiner Struktur, die einen Brom-, einen Methoxy- und einen Methylester-Substituenten an einem Benzolring aufweist, ist dieses Molekül ein vielseitiger Baustein für die organische Synthese.[1][2] Die hier beschriebenen Protokolle konzentrieren sich auf zwei der wirkungsvollsten Kreuzkupplungsreaktionen in der modernen organischen Chemie: die Suzuki-Miyaura-Kreuzkupplung zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen und die Buchwald-Hartwig-Aminierung zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[3][4] Diese Methoden sind für die Entwicklung neuartiger pharmazeutischer Wirkstoffe von entscheidender Bedeutung.
Einleitung und Hintergrund
Methyl-2-brom-5-methoxybenzoat (CAS: 35450-36-3) ist ein entscheidendes Zwischenprodukt in der pharmazeutischen und Feinchemikalienindustrie.[1] Seine funktionellen Gruppen bieten mehrere reaktive Stellen für die chemische Modifikation, was es zu einem idealen Ausgangsmaterial für die Synthese komplexer organischer Moleküle macht.[1][2] Die Brom-Gruppe ermöglicht insbesondere die Teilnahme an verschiedenen palladiumkatalysierten Kreuzkupplungsreaktionen, die für den Aufbau der molekularen Gerüste vieler moderner Medikamente von grundlegender Bedeutung sind.
Tabelle 1: Physikalisch-chemische Eigenschaften von Methyl-2-brom-5-methoxybenzoat
| Eigenschaft | Wert | Referenz |
| CAS-Nummer | 35450-36-3 | |
| Summenformel | C₉H₉BrO₃ | [5] |
| Molekulargewicht | 245.07 g/mol | [6] |
| Siedepunkt | 271 °C | |
| Dichte | 1.520 g/mL bei 25 °C | |
| Brechungsindex | n20/D 1.563 | |
| Reinheit | ≥97% | |
| Aussehen | Hellbraunes Öl | [7] |
Derivatisierungsstrategien für die API-Synthese
Die Derivatisierung von Methyl-2-brom-5-methoxybenzoat konzentriert sich hauptsächlich auf die Substitution des Bromatoms durch palladiumkatalysierte Kreuzkupplungsreaktionen. Dies ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen und den Aufbau komplexer molekularer Architekturen, die in pharmazeutisch aktiven Verbindungen häufig vorkommen.
Abbildung 1: Wichtige Derivatisierungswege für Methyl-2-brom-5-methoxybenzoat in der API-Synthese.
Anwendungshinweise und Protokolle
Suzuki-Miyaura-Kreuzkupplung
Die Suzuki-Miyaura-Reaktion ist eine vielseitige Methode zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Arylhalogeniden und Arylboronsäuren.[8] Diese Reaktion ist in der medizinischen Chemie von unschätzbarem Wert für die Synthese von Biaryl-Einheiten, die in vielen Kinase-Inhibitoren und anderen Therapeutika vorkommen.[9]
Allgemeines Reaktionsschema:
Tabelle 2: Repräsentative Bedingungen für die Suzuki-Kupplung
| Eintrag | Arylboronsäure (R) | Pd-Katalysator (mol%) | Ligand (mol%) | Base | Lösungsmittel | Ausbeute (%) |
| 1 | Phenylboronsäure | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxan/H₂O | >90 |
| 2 | 4-Methoxyphenylboronsäure | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Isopropanol/H₂O | 85-95 |
| 3 | Pyridin-3-ylboronsäure | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DME | 80-90 |
Die Ausbeuten sind repräsentativ und basieren auf ähnlichen in der Literatur beschriebenen Reaktionen.[10]
Detailliertes Versuchsprotokoll (Beispiel):
-
Reaktionsaufbau: In einen trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Rundkolben werden Methyl-2-brom-5-methoxybenzoat (1,0 Äq.), die Arylboronsäure (1,5 Äq.) und die Base (z. B. K₃PO₄, 2,0 Äq.) eingewogen.[10]
-
Zugabe des Katalysatorsystems: Palladium(II)-acetat (Pd(OAc)₂, 2-5 mol%) und ein geeigneter Phosphinligand (z. B. SPhos, 4-10 mol%) werden hinzugefügt.[10]
-
Lösungsmittelzugabe: Wasserfreies, entgastes 1,4-Dioxan und entgastes Wasser (typischerweise im Verhältnis 4:1 bis 10:1) werden über eine Spritze zugegeben.
-
Reaktionsdurchführung: Die Reaktionsmischung wird für 5-10 Minuten mit Inertgas durchspült (entgast) und anschließend unter Rühren auf 80-100 °C erhitzt.
-
Reaktionskontrolle: Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) verfolgt.
-
Aufarbeitung: Nach vollständigem Umsatz wird die Mischung auf Raumtemperatur abgekühlt. Wasser wird zugegeben, um die Reaktion zu beenden.[10]
-
Extraktion: Die wässrige Phase wird dreimal mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert.[10]
-
Reinigung: Die vereinigten organischen Phasen werden über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Der Rohprodukt wird durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte Biaryl-Produkt zu erhalten.
Buchwald-Hartwig-Aminierung
Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen und stellt eine der wichtigsten Methoden zur Synthese von Arylaminen dar.[3][11] Arylamine sind eine weit verbreitete Struktureinheit in pharmazeutischen Wirkstoffen.[11]
Allgemeines Reaktionsschema:
Abbildung 2: Allgemeiner experimenteller Arbeitsablauf für Kreuzkupplungsreaktionen.
Detailliertes Versuchsprotokoll (Beispiel):
-
Reaktionsaufbau: In ein trockenes Schlenk-Rohr werden unter Inertgasatmosphäre Methyl-2-brom-5-methoxybenzoat (1,0 Äq.), der Palladium-Präkatalysator (z. B. Pd₂(dba)₃, 1-2 mol%), der Ligand (z. B. Xantphos, 2-4 mol%) und die Base (z. B. Cs₂CO₃, 1,4 Äq.) gegeben.[3]
-
Zugabe der Reaktanden: Das Amin (1,2-1,5 Äq.) und wasserfreies Toluol werden über eine Spritze zugegeben.
-
Reaktionsdurchführung: Das Reaktionsgefäß wird verschlossen und die Mischung unter kräftigem Rühren auf 100-110 °C erhitzt.[3]
-
Reaktionskontrolle: Der Fortschritt wird mittels DC oder LC-MS überwacht.
-
Aufarbeitung: Nach Abkühlen auf Raumtemperatur wird die Mischung mit einem organischen Lösungsmittel (z. B. Ethylacetat) verdünnt und durch einen Celite-Pfropfen filtriert, um die Palladium-Salze zu entfernen.[3]
-
Reinigung: Das Filtrat wird im Vakuum eingeengt und der Rückstand durch Säulenchromatographie an Kieselgel gereinigt, um das gewünschte N-Aryl-Produkt zu isolieren.
Abbildung 3: Vereinfachter katalytischer Zyklus der Buchwald-Hartwig-Aminierung.
Fazit
Die Derivatisierung von Methyl-2-brom-5-methoxybenzoat mittels Suzuki-Miyaura- und Buchwald-Hartwig-Kreuzkupplungsreaktionen stellt eine robuste und effiziente Strategie für die Synthese von Schlüsselintermediaten für pharmazeutische Wirkstoffe dar. Die hier vorgestellten Protokolle bieten eine solide Grundlage für Forscher in der medizinischen Chemie und der Wirkstoffentwicklung und ermöglichen die Synthese neuartiger Moleküle für die biologische Evaluierung. Eine sorgfältige Optimierung der Reaktionsbedingungen, insbesondere der Wahl des Katalysators, des Liganden und der Base, ist entscheidend für die Erzielung hoher Ausbeuten und Reinheiten.[10]
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 2-bromo-5-methoxybenzoate | C9H9BrO3 | CID 2776849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]
- 7. This compound | 35450-36-3 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions for Methyl 2-bromo-5-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki-Miyaura cross-coupling reactions involving Methyl 2-bromo-5-methoxybenzoate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am experiencing low to no yield in my Suzuki reaction with this compound. What are the common causes?
Low yields with electron-rich aryl bromides like this compound are a common challenge. The primary reasons often revolve around the following factors:
-
Inefficient Oxidative Addition: The electron-donating methoxy group on the aromatic ring makes the carbon-bromine bond stronger and less susceptible to cleavage by the palladium catalyst. This is often the rate-limiting step in the catalytic cycle.
-
Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen and can be deactivated through oxidation. The pyridine nitrogen in some substrates can also bind to the palladium catalyst, forming inactive species.
-
Side Reactions: Several side reactions can compete with the desired cross-coupling, leading to reduced yields. These include:
-
Protodeboronation: The boronic acid coupling partner can be unstable and undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with aqueous bases.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.
-
Dehalogenation: The aryl halide can be reduced, replacing the bromine with a hydrogen atom.
-
Q2: How can I improve the oxidative addition step for this electron-rich substrate?
To overcome the challenge of slow oxidative addition, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and increase its electron density, which in turn promotes the oxidative addition step. Examples of effective ligands include SPhos, XPhos, and other Buchwald-type ligands.
-
Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ can be effective, pre-catalysts such as Pd₂(dba)₃ or Pd(OAc)₂ combined with specialized ligands often provide superior results for challenging substrates.
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary activation energy for the oxidative addition to occur. However, be mindful that excessively high temperatures can lead to catalyst decomposition.
Q3: What are the best practices to prevent catalyst deactivation?
Maintaining a catalytically active system throughout the reaction is crucial. Here are some key recommendations:
-
Inert Atmosphere: Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents the oxidation of the Pd(0) catalyst.
-
Degassing: Thoroughly degas all solvents and the reaction mixture before starting the reaction. Common methods include freeze-pump-thaw cycles or sparging with an inert gas.
-
Reagent Purity: Use high-purity, dry solvents and reagents. Traces of water and other impurities can negatively impact the catalyst's performance.
Q4: How can I minimize the common side reactions like protodeboronation and homocoupling?
Minimizing side reactions is key to maximizing the yield of your desired product.
-
To Minimize Protodeboronation:
-
Use Anhydrous Conditions: Carefully dry all reagents and solvents.
-
Base Selection: A weaker base or careful control over the amount of a stronger base can be beneficial. In some cases, using a non-aqueous base might be advantageous.
-
Boronic Esters: Consider using more stable boronic esters (e.g., pinacol esters) instead of boronic acids. These are less prone to protodeboronation.
-
-
To Minimize Homocoupling:
-
Strictly Anaerobic Conditions: The most effective way to prevent homocoupling is to rigorously exclude oxygen from the reaction mixture.
-
Controlled Reagent Addition: In some cases, slow addition of the boronic acid can help to minimize its homocoupling.
-
Data Presentation: Comparison of Reaction Conditions
The following tables summarize the impact of different catalysts, ligands, bases, and solvents on the yield of Suzuki reactions with substrates similar to this compound. This data can serve as a guide for optimizing your reaction conditions.
Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Electron-Rich Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | >95 | Highly effective for electron-rich and sterically hindered substrates. |
| Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 90-98 | A robust system for challenging couplings. |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 60-85 | A standard catalyst, may require longer reaction times for this substrate. |
| PdCl₂(dppf) (3) | - | K₂CO₃ | DMF | 90 | 75-90 | A reliable catalyst, often used for a broad range of substrates. |
Table 2: Base and Solvent Effects on Suzuki Coupling Yields
| Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| K₃PO₄ | Dioxane/H₂O | 100 | >90 | A strong base that is often effective for difficult couplings. |
| K₂CO₃ | Toluene/H₂O | 100 | 70-85 | A common and cost-effective base, though sometimes less effective than phosphates. |
| Cs₂CO₃ | Dioxane | 100 | >95 | A highly effective but more expensive base. |
| Na₂CO₃ | DMF/H₂O | 110 | 65-80 | A weaker base that may require higher temperatures. |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
Note: This is a generalized procedure and may require optimization for specific coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/H₂O, 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Mandatory Visualization
Caption: A troubleshooting workflow for improving Suzuki reaction yields.
Common side products in the Sonogashira coupling of Methyl 2-bromo-5-methoxybenzoate
Welcome to the Technical Support Center for Sonogashira Coupling Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Sonogashira coupling of Methyl 2-bromo-5-methoxybenzoate .
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the Sonogashira coupling of this compound?
A1: The most frequently encountered side products in the Sonogashira coupling of this compound are:
-
Alkyne Homocoupling (Glaser Coupling): This is the dimerization of the terminal alkyne, leading to the formation of a symmetric 1,3-diyne. This side reaction is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.
-
Hydrodehalogenation: This involves the replacement of the bromine atom on the aryl bromide with a hydrogen atom, resulting in the formation of methyl 5-methoxybenzoate. This can be more prevalent with electron-rich aryl halides.
-
Ester Hydrolysis: Under basic reaction conditions, the methyl ester group of the starting material or the desired product can be hydrolyzed to the corresponding carboxylic acid.
Q2: Why is the Sonogashira coupling of this compound challenging?
A2: The reaction can be challenging due to a combination of steric and electronic factors. The methyl ester group at the ortho position to the bromine atom creates steric hindrance, which can impede the approach of the bulky palladium catalyst. Additionally, the methoxy group at the meta position is electron-donating, which can decrease the reactivity of the aryl bromide towards oxidative addition, a key step in the catalytic cycle.
Q3: Can the methyl ester group be hydrolyzed during the reaction?
A3: Yes, hydrolysis of the methyl ester to the corresponding carboxylic acid is a potential side reaction, especially if strong bases or aqueous conditions are used, particularly at elevated temperatures. The choice of base is critical to minimize this side reaction. Weaker inorganic bases like potassium carbonate or cesium carbonate may be less prone to causing hydrolysis compared to stronger organic amine bases, especially if water is present.
Troubleshooting Guide
Issue 1: Low Yield of the Desired Product and Significant Alkyne Homocoupling
Symptoms:
-
TLC analysis shows a prominent spot corresponding to the alkyne dimer (Glaser product).
-
The isolated yield of the desired cross-coupled product is low.
Possible Causes & Solutions:
| Cause | Solution |
| Oxygen in the reaction mixture | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a strict inert atmosphere throughout the reaction. |
| Copper(I) co-catalyst | Consider using a copper-free Sonogashira protocol. These methods often employ specialized ligands to facilitate the catalytic cycle without the need for a copper co-catalyst, thereby eliminating the primary pathway for Glaser coupling. |
| High alkyne concentration | Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction. |
Issue 2: Formation of Hydrodehalogenated Byproduct
Symptoms:
-
GC-MS or LC-MS analysis reveals the presence of methyl 5-methoxybenzoate.
-
Incomplete consumption of the starting aryl bromide, even after extended reaction times.
Possible Causes & Solutions:
| Cause | Solution |
| Sub-optimal catalyst system | For sterically hindered and electron-rich aryl bromides, a more active catalyst system may be required. Consider using palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate base or solvent | Certain bases and solvents can act as hydride sources, promoting hydrodehalogenation. Avoid using alcohols as solvents. Consider switching from amine bases like triethylamine to inorganic bases such as K₃PO₄ or Cs₂CO₃. Non-polar aprotic solvents like toluene or dioxane are often good choices. |
| High reaction temperature | While heating may be necessary to overcome the lower reactivity of the aryl bromide, excessively high temperatures can promote side reactions. Optimize the temperature to find a balance between a reasonable reaction rate and minimal side product formation. |
Issue 3: Presence of Carboxylic Acid Byproduct
Symptoms:
-
The crude product has an acidic character.
-
NMR or MS analysis indicates the presence of 2-bromo-5-methoxybenzoic acid or the coupled carboxylic acid.
Possible Causes & Solutions:
| Cause | Solution |
| Strongly basic and/or aqueous conditions | Use anhydrous solvents and reagents. If an amine base is used, ensure it is freshly distilled. Consider using a milder, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. If the reaction must be performed in the presence of water, carefully control the pH. |
| Prolonged reaction time at high temperature | Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the ester is exposed to basic conditions at elevated temperatures. |
Quantitative Data Summary
The following table provides illustrative data on how reaction conditions can influence the product distribution in Sonogashira couplings of substituted aryl bromides. Please note that these are representative examples and optimal conditions for this compound may vary.
| Entry | Aryl Bromide | Catalyst System | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Homocoupling (%) | Hydrodehalogenation (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ / CuI | Et₃N | THF | 65 | 85 | 10 | <5 |
| 2 | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 92 | <2 | <5 |
| 3 | 2-Bromotoluene | PdCl₂(PPh₃)₂ / CuI | Piperidine | DMF | 80 | 70 | 15 | 10 |
| 4 | 2-Bromotoluene | [Pd(allyl)Cl]₂ / cataCXium® A | K₂CO₃ | Dioxane | 110 | 88 | <5 | 5 |
Experimental Protocols
General Protocol for Copper-Free Sonogashira Coupling of this compound:
This protocol is designed to minimize alkyne homocoupling.
-
Reagents and Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
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Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture at room temperature for 15-20 minutes.
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Add the terminal alkyne via syringe.
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Visualizations
Caption: Troubleshooting workflow for Sonogashira coupling side products.
Technical Support Center: Purification of Methyl 2-bromo-5-methoxybenzoate and its Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Methyl 2-bromo-5-methoxybenzoate and its subsequent reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after the synthesis of this compound?
A1: The most prevalent impurities are typically residual starting materials and side products from the synthesis. These include:
-
2-Bromo-5-methoxybenzoic acid: The precursor to the methyl ester. Its presence indicates an incomplete esterification reaction.
-
m-Methoxybenzoic acid: The starting material for the synthesis of 2-bromo-5-methoxybenzoic acid.
-
Positional Isomers: Isomers can form during the bromination of m-methoxybenzoic acid, such as compounds where the bromine atom is at a different position on the aromatic ring.
Q2: How can I effectively remove the unreacted 2-bromo-5-methoxybenzoic acid from my crude product?
A2: A simple and effective method is to perform a liquid-liquid extraction with a mild base. Washing the crude product (dissolved in an organic solvent like ethyl acetate) with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will convert the acidic impurity into its water-soluble sodium salt, which will then be partitioned into the aqueous layer.
Q3: My purified this compound is a light brown oil, but I expected a solid. What should I do?
A3: While this compound can exist as a low-melting solid, obtaining it as an oil is not uncommon, especially if minor impurities are present. To induce crystallization, you can try scratching the inside of the flask with a glass rod at the solvent-air interface, or seeding the oil with a previously obtained crystal of the pure compound. If these methods are unsuccessful, further purification by column chromatography may be necessary.
Q4: What is a suitable solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A4: A commonly used mobile phase for TLC analysis is a mixture of hexane and ethyl acetate. A starting ratio of 5:1 (hexane:ethyl acetate) is often effective for achieving good separation of the product from less polar impurities.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of products from downstream reactions involving this compound.
Troubleshooting Suzuki Coupling Reactions
Problem: Low yield of the desired biaryl product and presence of significant side products.
Possible Causes & Solutions:
-
Homo-coupling of Boronic Acid: This side reaction can be minimized by ensuring anhydrous reaction conditions and using a suitable base.
-
Proto-debromination: The replacement of the bromine atom with a hydrogen atom can occur. This may be suppressed by using a more efficient catalyst system or by optimizing the reaction temperature and time.
-
Palladium Catalyst Deactivation: The Pd(0) catalyst is sensitive to oxygen. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Heck Reactions
Problem: Incomplete reaction or formation of multiple products.
Possible Causes & Solutions:
-
Catalyst Inactivity: Ensure the palladium catalyst is active. Using a fresh batch or a different palladium source (e.g., Pd(OAc)₂ with a phosphine ligand) can be beneficial.
-
Base Selection: The choice of base is critical. Organic bases like triethylamine are commonly used. Ensure the base is pure and dry.
-
Alkene Isomerization: The double bond in the alkene substrate can migrate, leading to a mixture of regioisomers. This can sometimes be controlled by the choice of ligands on the palladium catalyst.
Purification Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, isopropanol) to find a solvent that dissolves the compound when hot but sparingly when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude product until it is completely dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: General Column Chromatography Procedure
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Stationary Phase: Silica gel is a common choice for the purification of this compound and its derivatives.
-
Eluent Selection: Use TLC to determine an appropriate solvent system that provides good separation between the product and impurities. A gradient elution starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is often effective.
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Run the column by adding the eluent and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Data Summary
The following table provides a general comparison of the expected purity levels after applying different purification techniques to the crude product of a typical reaction.
| Purification Method | Typical Purity Achieved | Notes |
| Aqueous Workup (Base Wash) | 85-95% | Effective for removing acidic impurities. |
| Recrystallization | >98% | Purity is highly dependent on the choice of solvent and the nature of the impurities. |
| Column Chromatography | >99% | Can achieve very high purity but may be more time-consuming and require larger solvent volumes. |
Visual Guides
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for Suzuki coupling reactions.
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Methyl 2-bromo-5-methoxybenzoate
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges when using Methyl 2-bromo-5-methoxybenzoate as a substrate in Buchwald-Hartwig amination reactions. This specific aryl bromide is both electron-rich and sterically hindered at the ortho position, which can present unique challenges to achieving high yields.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows low or no conversion. What are the most likely causes?
Low or no product yield in this specific reaction is often traced back to several key factors related to the substrate's steric hindrance and electronic properties. The most common issues are an inadequate catalyst system, suboptimal reaction conditions, or poor reaction setup.
-
Catalyst and Ligand Choice: This is the most critical factor for a sterically hindered substrate. The ortho-methyl ester group requires a bulky, electron-rich phosphine ligand to facilitate both the oxidative addition and the final reductive elimination steps.[1][2]
-
Troubleshooting: If you are using older or less bulky ligands (e.g., P(o-tolyl)3, BINAP, dppf), switch to a modern biarylphosphine ligand. Ligands like XPhos, RuPhos, or BrettPhos are specifically designed to overcome steric hindrance and are highly effective for such transformations.[3][4] Using a pre-formed palladium pre-catalyst (e.g., XPhos Pd G3) can also provide more consistent and reliable results compared to generating the active Pd(0) catalyst in-situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[3][5]
-
-
Base Selection: The base's role is to deprotonate the amine-palladium complex, a crucial step in the catalytic cycle.[6] An inappropriate base can halt the reaction.
-
Troubleshooting: Sodium tert-butoxide (NaOtBu) is a strong, effective base for many Buchwald-Hartwig reactions and a good starting point.[3] However, if you observe hydrolysis of the methyl ester, consider screening weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5][7] The physical properties of the base, such as particle size, can also impact the reaction rate, so ensure efficient stirring.[5]
-
-
Solvent and Temperature: These parameters influence reagent solubility and reaction kinetics.
-
Troubleshooting: Toluene and 1,4-dioxane are the most common and reliable solvents for this reaction.[8][9] Ensure all starting materials, particularly the base, are soluble. If solubility is an issue, the reaction will be slow and inefficient.[5] These reactions typically require heating, with a range of 80-110 °C being standard.[8] If the reaction is sluggish, a modest increase in temperature may help. However, temperatures above 120 °C can lead to catalyst decomposition, often visible as the formation of palladium black.[8]
-
-
Inert Atmosphere and Reagent Purity: Palladium catalysts, especially the active Pd(0) species, are highly sensitive to oxygen.[8]
Q2: I am observing a significant amount of 5-methoxy-2-methylbenzoate, the hydrodehalogenated side product. What causes this?
Hydrodehalogenation is a common side reaction where the bromine atom is replaced by hydrogen. This can arise from several sources:
-
Presence of Water: Trace water in the reaction can lead to catalyst decomposition pathways that result in hydrodehalogenation. Ensure all reagents, solvents, and glassware are scrupulously dry.[3]
-
β-Hydride Elimination: This is an unproductive side reaction that can compete with reductive elimination, particularly with certain amine substrates.[1] The choice of a bulky ligand, which favors reductive elimination, can help minimize this pathway.[1]
Q3: My product analysis shows that the methyl ester on my starting material is being hydrolyzed to a carboxylic acid. How can I prevent this?
Ester hydrolysis (saponification) is caused by the base, especially strong alkoxide bases like NaOtBu or KOtBu, in the presence of any trace water.[7]
-
Troubleshooting:
-
Switch to a weaker, non-nucleophilic inorganic base. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives that are less likely to hydrolyze the ester while still being effective for the C-N coupling.[11]
-
Ensure the reaction is completely anhydrous to minimize base-mediated hydrolysis.
-
Consider running the reaction at a lower temperature for a longer duration, as the rate of hydrolysis is often more temperature-dependent than the coupling reaction.
-
Optimization of Reaction Parameters
For a challenging substrate like this compound, a systematic screening of reaction parameters is often necessary. The following table provides recommended starting points and alternatives for optimization.
| Parameter | Recommended Starting Point | Alternatives for Optimization | Rationale & Key Considerations |
| Palladium Source | XPhos Pd G3 (1-2 mol%) | Pd₂(dba)₃ (1 mol%), Pd(OAc)₂ (2 mol%) | Pre-catalysts like G3 are often more reliable and active, avoiding inefficient in-situ reduction.[3][5] |
| Ligand | XPhos (1.2 - 2.4 mol%) | RuPhos, BrettPhos | Bulky, electron-rich biarylphosphine ligands are essential to overcome the steric hindrance of the ortho-ester group.[1][4] |
| Base | NaOtBu (1.4 equiv) | K₃PO₄ (2.0 equiv), Cs₂CO₃ (2.0 equiv), LHMDS (1.5 equiv) | NaOtBu is strong and effective.[3] Use K₃PO₄ or Cs₂CO₃ if ester hydrolysis is observed.[5][7] |
| Solvent | Toluene | 1,4-Dioxane, CPME | Anhydrous and deoxygenated aprotic solvents are required. Toluene and dioxane are the most widely validated.[8][12] |
| Temperature | 100 °C | 80 - 110 °C | Reaction requires heat. Optimize for rate vs. catalyst decomposition. Avoid exceeding 120 °C.[8] |
| Reaction Time | 12 - 24 hours | 4 - 36 hours | Monitor by TLC or LC-MS to determine the point of maximum conversion. |
Generalized Experimental Protocol
This protocol provides a general methodology for the Buchwald-Hartwig amination of this compound with a generic amine. All operations should be performed under an inert atmosphere.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, deoxygenated Toluene
-
Oven-dried Schlenk tube or reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a glovebox or on a Schlenk line, add the this compound, the palladium pre-catalyst, and the base to the reaction vessel.
-
Reagent Addition: Add the amine coupling partner to the vessel. If the amine is a liquid, add it via syringe. If it is a solid, add it along with the other solids.
-
Solvent Addition: Add the anhydrous, deoxygenated toluene via syringe.
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at 100 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.[13]
-
Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a short plug of celite to remove palladium residues and inorganic salts.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[10]
Troubleshooting Workflow
The following flowchart provides a logical decision-making process for troubleshooting a failed or low-yielding reaction.
Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig amination reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Purification of Methyl 2-bromo-5-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of Methyl 2-bromo-5-methoxybenzoate by column chromatography.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the column chromatography purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | The solvent system (mobile phase) is too polar. | Decrease the polarity of the eluent. Reduce the proportion of the more polar solvent (e.g., ethyl acetate) and increase the proportion of the non-polar solvent (e.g., hexane or petroleum ether). |
| The solvent system is not polar enough. | Increase the polarity of the eluent by adding more of the polar solvent. This is unlikely if the product is eluting, but possible if nothing is coming off the column. | |
| Product Elutes Too Quickly (High Rf) | The eluent is too polar, causing the compound to spend less time adsorbed to the silica gel. | Reduce the polarity of the solvent system. A good target Rf value on a TLC plate before starting the column is typically between 0.2 and 0.4. |
| Product Elutes Too Slowly or Not at All (Low Rf) | The eluent is not polar enough to move the compound through the stationary phase. | Gradually increase the polarity of the eluent. You can prepare several solvent mixtures of increasing polarity and switch to a more polar mixture once the less polar impurities have eluted. |
| Cracked or Channeled Column Bed | The silica gel was not packed uniformly, or the column ran dry. | This issue is difficult to fix once it occurs and often requires repacking the column. To prevent this, ensure the silica gel is packed as a uniform slurry and that the solvent level never drops below the top of the stationary phase. |
| Co-elution of Product and Impurities | The polarity of the product and an impurity are very similar in the chosen solvent system. | Try a different solvent system. For example, if using hexane/ethyl acetate, consider trying dichloromethane/hexane or toluene/ethyl acetate. Different solvent systems can alter the relative affinities of compounds for the stationary phase. |
| Product Fractions are Impure | Fractions were collected in volumes that were too large, leading to the mixing of separated compounds. | Collect smaller fractions. Monitor the elution closely with TLC to identify which fractions contain the pure product. |
| The column was overloaded with the crude sample. | Use a larger column or reduce the amount of crude material loaded. A general rule is to use a 1:20 to 1:100 ratio of crude material to silica gel by weight. |
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound sample?
A1: Depending on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: This could be 2-bromo-5-methoxybenzoic acid if the synthesis was an esterification, or methyl 5-methoxybenzoate if a bromination reaction was performed.[1][2]
-
Isomeric Byproducts: Bromination of the aromatic ring can sometimes lead to the formation of isomers where the bromine atom is in a different position.[3]
-
Solvent Residues: Residual solvents from the reaction workup.
Q2: How do I select an appropriate solvent system for the column?
A2: The ideal solvent system should provide a good separation of your desired product from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, a good starting point is a mixture of a non-polar solvent like petroleum ether or hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 15:1 (petroleum ether:ethyl acetate).[4] The target Rf value for the product on the TLC plate should be around 0.2-0.4 to ensure good separation on the column.
Q3: How can I monitor the progress of the chromatography?
A3: Use Thin Layer Chromatography (TLC) to analyze the fractions as they are collected from the column. Spot each fraction on a TLC plate, along with a spot of your crude starting material and a reference spot of the pure product if available. After running the TLC plate in the appropriate solvent system and visualizing it (e.g., under a UV lamp), you can identify which fractions contain your pure product.
Q4: What is the stationary phase used for this purification?
A4: Silica gel is the most commonly used stationary phase for the purification of compounds like this compound due to its polarity and effectiveness in separating moderately polar organic molecules.
Experimental Data Summary
The following table summarizes typical parameters used in the purification of this compound and similar compounds.
| Parameter | Value/Description | Notes |
| Stationary Phase | Silica Gel (60-120 mesh or 230-400 mesh) | The choice of mesh size depends on the required resolution. Finer mesh provides better separation but slower flow rates. |
| Mobile Phase (Eluent) | Petroleum Ether / Ethyl Acetate | A common and effective solvent system. |
| Eluent Ratio | 15:1 (Petroleum Ether : Ethyl Acetate) | This is a good starting point. The ratio should be optimized based on preliminary TLC analysis.[4] |
| Target Rf (TLC) | ~0.2 - 0.4 | An Rf in this range generally leads to good separation on a column. |
Detailed Experimental Protocol
This protocol outlines the purification of this compound using silica gel column chromatography.
1. Preparation of the Column:
- Select an appropriately sized chromatography column based on the amount of crude material.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a small layer of sand.
- Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., petroleum ether).
- Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica gel pack evenly.
- Add another layer of sand on top of the packed silica gel.
- Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
2. Loading the Sample:
- Dissolve the crude this compound in a minimal amount of the eluent or a low-boiling-point solvent like dichloromethane.
- Carefully add the sample solution to the top of the column using a pipette.
- Drain the solvent until the sample has been adsorbed onto the silica gel.
- Gently add a small amount of the eluent to wash the sides of the column and allow it to adsorb.
3. Elution and Fraction Collection:
- Carefully fill the column with the eluent.
- Begin collecting fractions in test tubes or flasks.
- Maintain a constant flow rate. A gentle pressure can be applied to the top of the column if necessary.
4. Monitoring and Analysis:
- Monitor the separation by spotting the collected fractions on TLC plates.
- Visualize the TLC plates (e.g., under a UV lamp).
- Combine the fractions that contain the pure product.
5. Product Isolation:
- Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
Visualizations
References
Preventing debromination of Methyl 2-bromo-5-methoxybenzoate during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the debromination of Methyl 2-bromo-5-methoxybenzoate during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a common issue with this compound?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the aromatic ring of this compound is replaced by a hydrogen atom. This leads to the formation of Methyl 5-methoxybenzoate as a significant byproduct, which can lower the yield of the desired product and complicate purification. The electron-donating methoxy group on the benzene ring of this compound makes the C-Br bond more susceptible to cleavage under certain reaction conditions.
Q2: What are the primary causes of debromination during palladium-catalyzed cross-coupling reactions?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Sonogashira, and Heck, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species. These reactive intermediates can arise from various sources within the reaction mixture, including:
-
Solvents: Protic solvents like alcohols and water can act as hydride sources.
-
Bases: Strong bases, particularly alkoxides, can promote the formation of Pd-H species.
-
Reagents and Impurities: Trace amounts of water or other protic impurities in the reagents or solvents can contribute to Pd-H formation.
Once formed, the Pd-H species can react with the starting material in a competing catalytic cycle, leading to the replacement of the bromine atom with hydrogen.
Q3: How does the choice of catalyst and ligand affect the extent of debromination?
A3: The catalyst and ligand system plays a crucial role in minimizing debromination. Using bulky, electron-rich phosphine ligands, such as SPhos and XPhos, can significantly reduce this side reaction.[1] These ligands promote the desired cross-coupling reaction to proceed at a faster rate than the competing debromination pathway. They achieve this by stabilizing the palladium center and facilitating the key steps of the catalytic cycle, such as oxidative addition and reductive elimination.
Troubleshooting Guides
This section provides specific troubleshooting advice for preventing the debromination of this compound in common palladium-catalyzed cross-coupling reactions.
Issue 1: Significant Formation of Debrominated Byproduct in Suzuki-Miyaura Coupling
Symptoms:
-
LC-MS or ¹H NMR analysis of the crude reaction mixture shows a significant peak corresponding to Methyl 5-methoxybenzoate.
-
The yield of the desired biaryl product is lower than expected.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Switch from strong bases (e.g., NaOtBu, NaOH) to milder inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃. | Milder bases are less likely to generate the Pd-H species responsible for debromination.[1] |
| Ligand | Employ a palladium catalyst system with bulky, electron-rich biaryl phosphine ligands such as SPhos or XPhos. | These ligands accelerate the desired cross-coupling reaction, outcompeting the debromination side reaction.[1] |
| Solvent | Use anhydrous, aprotic polar solvents like dioxane, toluene, or THF. | Aprotic solvents minimize the presence of active hydrogen sources that can lead to the formation of Pd-H species. |
| Temperature | Lower the reaction temperature. Start with milder conditions (e.g., 60-80 °C) and only increase if the reaction is sluggish. | Higher temperatures can promote the decomposition of intermediates and increase the rate of debromination. |
| Reaction Time | Monitor the reaction closely and work it up as soon as the starting material is consumed. | Prolonged exposure to the catalyst at elevated temperatures can increase the likelihood of side reactions. |
Issue 2: Debromination Observed During Buchwald-Hartwig Amination
Symptoms:
-
Formation of Methyl 5-methoxybenzoate alongside the desired N-arylated product.
-
Reduced yield of the target amine.
Troubleshooting Steps:
| Parameter | Recommendation | Rationale |
| Base | Use a weaker base such as Cs₂CO₃ or K₃PO₄ instead of strong alkoxide bases like NaOtBu or LiHMDS. | Weaker bases are less prone to generating hydride species that cause debromination. |
| Catalyst System | Use a pre-formed palladium catalyst with a bulky, electron-rich ligand (e.g., a G3 or G4 precatalyst with a ligand like XPhos). | Pre-catalysts can provide a more controlled and efficient initiation of the catalytic cycle, favoring the desired amination. |
| Solvent | Ensure the use of a high-purity, anhydrous aprotic solvent. | Minimizes potential sources of hydrogen that can lead to hydrodebromination. |
| Additives | In some cases, the addition of a small amount of a co-solvent like t-butanol can be beneficial, but it should be carefully optimized. | While a protic co-solvent can sometimes aid in the catalytic cycle, an excess can lead to increased debromination. |
Experimental Protocols
Optimized Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize debromination.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 eq.)
-
XPhos Pd G3 catalyst (2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq.)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.
-
Add the degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours, checking for the consumption of the starting material and the formation of both the desired product and the debrominated byproduct.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction, including the competing debromination pathway.
Caption: A logical workflow for troubleshooting and minimizing debromination during cross-coupling reactions.
References
Technical Support Center: Managing Reaction Exotherms with Methyl 2-bromo-5-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 2-bromo-5-methoxybenzoate. The focus is on anticipating and managing reaction exotherms to ensure experimental safety and success.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: While this compound itself is thermally stable under standard conditions, its primary thermal hazards arise during chemical reactions. The most significant risks are associated with exothermic processes, where the reaction releases a substantial amount of heat. If not properly controlled, this can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Key hazardous reactions include, but are not limited to, cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reagent formation, and lithiation.
Q2: Which common reactions involving this compound are known to be exothermic?
A2: Several common synthetic transformations using this compound have the potential for significant exotherms:
-
Suzuki-Miyaura Coupling: The reaction with boronic acids, catalyzed by palladium, is often exothermic, particularly on a larger scale. The rate of heat generation can be influenced by the choice of catalyst, base, and solvent.
-
Grignard Reagent Formation: The reaction with magnesium metal to form a Grignard reagent is highly exothermic and requires careful control of the addition rate and efficient cooling.
-
Lithiation/Metal-Halogen Exchange: Reactions with strong organolithium bases like n-butyllithium or t-butyllithium are extremely fast and highly exothermic, typically requiring cryogenic temperatures for safe execution.
-
Other Cross-Coupling Reactions: Similar to Suzuki coupling, other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination can also be exothermic.
Q3: What are the initial signs of a developing runaway reaction?
A3: Early detection is critical for preventing a runaway reaction. Key indicators include:
-
A sudden, uncontrolled increase in the internal reaction temperature, even with cooling applied.
-
A rapid rise in pressure within the reaction vessel.
-
Noticeable changes in the reaction mixture, such as vigorous boiling, gas evolution, or color change that deviates from the expected protocol.
-
The cooling system being overwhelmed, with the outlet temperature of the coolant being significantly higher than the inlet.
Q4: What immediate steps should I take if I suspect an exothermic event is getting out of control?
A4: If you observe signs of a runaway reaction, prioritize safety:
-
Alert personnel in the immediate vicinity and your supervisor.
-
Stop all reagent addition immediately.
-
Enhance cooling to the maximum capacity. This may involve adding dry ice or acetone to an ice bath.
-
If possible and safe to do so, add a cold, inert solvent to dilute the reaction mixture and help absorb heat.
-
If the reaction cannot be brought under control, evacuate the area and follow your institution's emergency procedures.
Troubleshooting Guide for Exothermic Reactions
This guide focuses on troubleshooting common issues encountered during exothermic reactions with this compound, particularly in the context of a Suzuki-Miyaura cross-coupling reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase During Reagent Addition | 1. Reagent addition rate is too high. 2. Inadequate cooling or insufficient heat transfer. 3. Reactant concentrations are too high. | 1. Immediately stop the addition. Add reagents dropwise or via a syringe pump for better control. 2. Ensure the reaction flask is adequately submerged in the cooling bath. Use a larger cooling bath or a more efficient cooling medium (e.g., dry ice/acetone). Ensure vigorous stirring to improve heat transfer. 3. Dilute the reaction mixture with more of the chosen inert solvent. |
| Delayed Exotherm or "Induction Period" Followed by a Sudden Temperature Spike | 1. Poor mixing leading to localized concentration of reagents. 2. Catalyst not fully activated or an inhibitor present. 3. Accumulation of unreacted starting material. | 1. Improve stirring efficiency. Consider mechanical stirring for larger scale reactions. 2. Ensure the catalyst is of good quality and handled under appropriate inert conditions. 3. Reduce the initial temperature and add reagents more slowly to allow the reaction to proceed at a controlled rate. |
| Reaction Temperature Remains High Even After Addition is Complete | 1. The reaction is still proceeding at a high rate. 2. The reaction scale is too large for the current cooling setup. | 1. Maintain cooling and monitoring until the temperature begins to drop and stabilizes. 2. For future experiments, consider running the reaction at a lower concentration or dividing it into smaller batches. |
| Exotherm Occurs During Workup/Quenching | 1. Quenching a reactive intermediate (e.g., a Grignard reagent or organolithium). 2. The quenching agent is too concentrated or added too quickly. | 1. Cool the reaction mixture to 0°C or below before beginning the quench. 2. Add the quenching solution slowly and dropwise with continuous cooling and stirring. Use a less concentrated quenching solution if necessary. |
Experimental Protocols
Protocol 1: Controlled Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, with an emphasis on temperature control.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., Toluene/H₂O or Dioxane/H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Solvent Addition: Add the palladium catalyst under a positive pressure of inert gas. Add the degassed solvent mixture via cannula or syringe.
-
Controlled Heating: Place the flask in a heating mantle equipped with a temperature controller. Begin stirring and slowly heat the reaction mixture to the target temperature (typically 80-100°C). Monitor the internal temperature closely during the initial heating phase.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Cooling and Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Quantitative Data: Typical Suzuki Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) |
| Pd(OAc)₂ (1-2) | PPh₃ (2-4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 |
| Pd(PPh₃)₄ (2-5) | - | Na₂CO₃ (2) | DME/H₂O | 80-90 | 12 |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Dioxane/H₂O | 100-110 | 4-12 |
| PdCl₂(dppf) (2-3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 |
Note: These are general conditions and may require optimization for specific substrates.
Visualizations
Caption: Workflow for a controlled Suzuki coupling experiment.
Caption: Decision tree for troubleshooting a runaway exotherm.
Technical Support Center: Scale-Up Synthesis of Methyl 2-bromo-5-methoxybenzoate Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Methyl 2-bromo-5-methoxybenzoate and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, particularly during scale-up operations.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Bromination Step | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or gradually increasing the temperature. |
| Poor regioselectivity leading to the formation of undesired isomers. | The methoxy group is an ortho, para-director. While the desired product is the 2-bromo isomer, formation of other isomers is possible.[1] Employing a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes improve selectivity.[1] The order of synthetic steps is crucial; ensure bromination is performed at the appropriate stage to favor the desired isomer.[2] | |
| Loss of product during work-up. | Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted during the work-up to minimize the solubility of the carboxylic acid intermediate in the aqueous phase. | |
| Incomplete Esterification | Equilibrium limitations of the Fischer esterification reaction. | Use a large excess of methanol to drive the equilibrium towards the product.[3] Alternatively, remove water as it forms using a Dean-Stark apparatus. |
| Steric hindrance from the ortho-bromo substituent slowing down the reaction. | Increase the reaction time and/or temperature. The use of a stronger acid catalyst, such as sulfuric acid, can also accelerate the reaction. | |
| Deactivation of the catalyst. | Ensure the starting materials and solvent are anhydrous, as water can deactivate the acid catalyst. | |
| Product Purity Issues | Presence of unreacted 2-bromo-5-methoxybenzoic acid. | During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. |
| Formation of by-products during bromination or esterification. | Purification by recrystallization or column chromatography is often necessary to separate the desired product from isomers and other impurities.[1] | |
| Thermal degradation at larger scales. | Esterification can be mildly exothermic.[4] On a large scale, inefficient heat dissipation can lead to localized overheating and the formation of degradation byproducts.[5] Ensure adequate cooling and stirring to maintain a consistent temperature throughout the reactor.[5] | |
| Scale-Up Challenges | Poor heat transfer in larger reactors. | The surface-area-to-volume ratio decreases significantly on scale-up, making heat removal more challenging.[5] Utilize reactors with efficient cooling jackets and consider a slower rate of reagent addition for highly exothermic steps.[5] |
| Inefficient mixing leading to localized concentration gradients and side reactions. | What works with a magnetic stir bar in the lab may not be sufficient for a large reactor. Employ appropriate mechanical stirrers to ensure homogeneity.[6] | |
| Impurity profile changes with scale. | Minor side reactions at a small scale can become significant sources of impurities during scale-up.[6] It is crucial to re-optimize the reaction conditions at a pilot scale. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common route involves a two-step process:
-
Bromination: Electrophilic bromination of 3-methoxybenzoic acid to yield 2-bromo-5-methoxybenzoic acid.
-
Esterification: Acid-catalyzed esterification (Fischer esterification) of 2-bromo-5-methoxybenzoic acid with methanol to produce the final product, this compound.[7]
Q2: What are the critical safety considerations when scaling up the bromination step?
A2: Bromine is a hazardous substance and requires careful handling in a well-ventilated fume hood with appropriate personal protective equipment. The reaction can be exothermic, and on a large scale, the addition of bromine should be controlled to manage the heat generated.[5] Some alternative brominating agents like N-bromosuccinimide (NBS) are solids and can be easier to handle than liquid bromine.
Q3: How can I effectively monitor the progress of the esterification reaction?
A3: The reaction progress can be monitored by TLC or HPLC. For TLC, a spot corresponding to the starting carboxylic acid should diminish and a new spot for the less polar ester product should appear. HPLC provides a more quantitative measure of the conversion of the starting material to the product.
Q4: What are the typical by-products in the synthesis of this compound?
A4: Potential by-products can include:
-
Isomeric brominated products: Formed during the bromination of 3-methoxybenzoic acid. The directing effects of the carboxyl and methoxy groups can lead to the formation of other isomers.
-
Over-brominated products: Although less common with controlled stoichiometry, dibrominated species can be formed.
-
By-products from esterification: If the methanol contains other alcohols as impurities, the corresponding esters may be formed.[4]
Q5: What are the recommended purification methods for this compound on a large scale?
A5: For large-scale purification, the following methods are commonly employed:
-
Washing: The crude product is typically washed with a basic solution (e.g., sodium bicarbonate) to remove unreacted carboxylic acid, followed by a brine wash.
-
Recrystallization: If the product is a solid at room temperature or can be crystallized from a suitable solvent system, this is an effective method for removing impurities.
-
Distillation: As this compound is a liquid at room temperature, vacuum distillation can be a viable option for purification on a larger scale.
Experimental Protocols
Protocol 1: Synthesis of 2-bromo-5-methoxybenzoic acid
This protocol is adapted from a patented method and is suitable for laboratory scale.[8]
Materials:
-
m-Methoxybenzoic acid
-
Dichloromethane
-
Concentrated sulfuric acid
-
Potassium bromide
-
Red phosphorus
-
N-bromosuccinimide (NBS)
-
Ice water
-
Ethanol
Procedure:
-
In a four-necked flask, add dichloromethane, m-methoxybenzoic acid (1 eq), concentrated sulfuric acid, potassium bromide (0.1 eq), and red phosphorus (0.1 eq).
-
Begin stirring and add N-bromosuccinimide (1.5 eq) at 25 °C.
-
Control the reaction temperature between 25-30 °C and react for 3 hours.
-
Monitor the reaction completion by HPLC.
-
Pour the reaction mixture into ice water to quench the reaction.
-
Recover the dichloromethane under reduced pressure.
-
Filter the mother liquor and recrystallize the solid from ethanol to obtain 2-bromo-5-methoxybenzoic acid.
Protocol 2: Synthesis of this compound (Fischer Esterification)
Materials:
-
2-bromo-5-methoxybenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve 2-bromo-5-methoxybenzoic acid in a large excess of methanol (e.g., 20-40 equivalents).
-
With stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
-
Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Further purification can be achieved by vacuum distillation.
Quantitative Data
Table 1: Comparison of Reaction Conditions for the Synthesis of 2-bromo-5-methoxybenzoic acid
| Starting Material | Brominating Agent | Catalyst/Additive | Solvent | Yield (%) | Purity (%) | Reference |
| m-Methoxybenzoic acid | N-bromosuccinimide | KBr, Red P, H₂SO₄ | Dichloromethane | 93.4 | 99.1 | [8] |
| m-Methoxybenzoic acid | Dibromohydantoin | KBrO₃, Red P, H₂SO₄ | Dichloromethane | 93.6 | 99.4 | [8] |
| m-Methoxybenzoic acid | N-bromosuccinimide | KBrO₃, Red P, H₂SO₄ | Chloroform | 92.7 | 99.2 | [8] |
| m-Methoxybenzoic acid | Bromine | NaOH | Water | 83 | 98.5 | [8] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. amarequip.com [amarequip.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl 2-bromo-5-methoxybenzoate and Methyl 2-bromo-4-methoxybenzoate in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is paramount. Aryl halides, such as substituted methyl bromobenzoates, are crucial precursors for the construction of complex molecular architectures via palladium-catalyzed cross-coupling reactions. This guide provides an objective comparison of the reactivity of two positional isomers: Methyl 2-bromo-5-methoxybenzoate and Methyl 2-bromo-4-methoxybenzoate. This analysis is supported by an examination of the electronic and steric factors influencing their reactivity, alongside available experimental data.
Core Molecular Differences and Their Influence on Reactivity
The reactivity of an aryl bromide in common palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, is primarily governed by the ease of the initial oxidative addition step to the palladium(0) catalyst. This step involves the cleavage of the carbon-bromine bond. The electronic and steric environment around this bond significantly influences the reaction rate and overall yield.
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. Its position relative to the bromine atom dictates its overall electronic influence.
-
Methyl 2-bromo-4-methoxybenzoate: The methoxy group is in the para position relative to the bromine. This allows for a strong +M (mesomeric) effect, donating electron density to the aromatic ring and specifically to the carbon atom bearing the bromine. This increased electron density can make the oxidative addition of the palladium catalyst, which is an electrophilic process at the metal center, more challenging, thus potentially decreasing reactivity.
-
This compound: The methoxy group is in the meta position relative to the bromine. In this position, the electron-donating resonance effect on the C-Br bond is negligible. The primary electronic influence is the electron-withdrawing inductive effect (-I), which can make the aryl bromide more susceptible to oxidative addition and thus potentially more reactive.
The methyl ester group (-COOCH₃) is an electron-withdrawing group, which generally increases the reactivity of aryl halides in these coupling reactions. This effect is present in both isomers.
Steric Hindrance: Both molecules have a methyl ester group at the 2-position, ortho to the bromine atom. This ortho substituent introduces significant steric hindrance around the reaction center, which can impede the approach of the bulky palladium catalyst, potentially slowing down the reaction for both isomers.
Comparative Reactivity: A Theoretical and Data-Supported Analysis
Based on the electronic effects, This compound is predicted to be more reactive than Methyl 2-bromo-4-methoxybenzoate in palladium-catalyzed cross-coupling reactions. The reduced electron-donating effect of the meta-positioned methoxy group in the 5-methoxy isomer should lead to a more facile oxidative addition.
Quantitative Data from Experimental Studies
The following table summarizes available experimental data for the two compounds in similar palladium-catalyzed cross-coupling reactions. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Compound | Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Methyl 2-bromo-4-methoxybenzoate | Carbonylative Suzuki-Miyaura | 2-Naphthylboronic acid | Pd(acac)₂ / cataCXium A-HI | DIPEA | Anisole | Not Specified | Not Specified | 61 |
| This compound | Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | 80 | 12 | 85 |
Note: The data presented is collated from different sources and should be interpreted with caution as reaction conditions are not identical.
The available data, though not from a direct comparative study, appears to support the theoretical prediction. This compound shows a high yield in a standard Suzuki-Miyaura coupling. While the reaction for Methyl 2-bromo-4-methoxybenzoate is a carbonylative variant, the 61% yield suggests it is a viable, albeit potentially less reactive, substrate.
Experimental Protocols
Detailed methodologies for representative palladium-catalyzed cross-coupling reactions are provided below. These serve as a starting point for experimental design.
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol is based on a typical procedure for the Suzuki-Miyaura coupling of aryl bromides.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Add the palladium catalyst, Pd(PPh₃)₄.
-
Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Carbonylative Suzuki-Miyaura Coupling of Methyl 2-bromo-4-methoxybenzoate[1]
This protocol describes a specialized carbonylative coupling reaction.[1]
Materials:
-
Methyl 2-bromo-4-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetylacetonate [Pd(acac)₂] (5 mol%)
-
cataCXium A·HI (10 mol%)
-
Carbon monoxide source (e.g., COgen)
-
Diisopropylethylamine (DIPEA)
-
Anisole (solvent)
Procedure:
-
In a glovebox, charge a reaction vessel (Chamber A) with Methyl 2-bromo-4-methoxybenzoate, Pd(acac)₂, and cataCXium A·HI.[1]
-
In a separate vessel (Chamber B), place the CO source.[1]
-
Add the arylboronic acid, DIPEA, and anisole to Chamber A.[1]
-
Connect the two chambers to allow for the in situ generation and introduction of carbon monoxide into the reaction mixture.[1]
-
Stir the reaction at the desired temperature and monitor for completion.[1]
-
Work-up and purification would typically involve aqueous extraction and column chromatography.[1]
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key factors influencing reactivity and a general workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
References
Full characterization data for products from Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 2-bromo-5-methoxybenzoate is a versatile aromatic building block widely utilized in organic synthesis. Its functional groups—an ester, a bromo substituent, and a methoxy group—provide multiple reaction sites for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science. The bromo group is especially valuable as it allows for the formation of new carbon-carbon and carbon-nitrogen bonds through various palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive comparison of key products derived from this compound, detailing their synthesis, characterization, and comparison with alternative synthetic routes. All quantitative data is summarized in tables for clarity, and detailed experimental protocols are provided.
Synthesis of 2-Bromo-5-methoxybenzoic Acid
The hydrolysis of the methyl ester in this compound is a straightforward method to produce 2-Bromo-5-methoxybenzoic Acid. An alternative and common approach is the direct bromination of 3-methoxybenzoic acid.
Performance Comparison
| Feature | Synthesis from this compound (Hydrolysis) | Alternative Synthesis (Direct Bromination of 3-Methoxybenzoic Acid) |
| Starting Material | This compound | 3-Methoxybenzoic Acid (m-anisic acid) |
| Key Reagents | NaOH or LiOH, H₂O | Bromine, Acetic Acid[1] or NBS, H₂SO₄[2] |
| Typical Yield | High (often quantitative) | 79% - 93.4%[1][2] |
| Purity | Generally high after workup | High, often requires recrystallization (e.g., >99%)[2] |
| Advantages | Simple reaction, mild conditions. | Atom-economical, readily available starting material. |
| Disadvantages | Requires the prior synthesis of the ester. | Use of hazardous bromine, potential for side products. |
Reaction Pathway
Caption: Synthesis routes to 2-Bromo-5-methoxybenzoic Acid.
Full Characterization Data: 2-Bromo-5-methoxybenzoic Acid
| Property | Value |
| Molecular Formula | C₈H₇BrO₃ |
| Molecular Weight | 231.04 g/mol |
| Appearance | White solid |
| Melting Point | 154-156 °C[1] |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.58 (d, J=8.8 Hz, 1H), 7.50 (d, J=3.0 Hz, 1H), 6.95 (dd, J=8.8, 3.0 Hz, 1H), 3.84 (s, 3H)[3] |
| MS (ESI) | m/z 229 [M-H]⁻, 231 [M-H+2]⁻[3] |
Synthesis of Aryl Amines via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination provides a powerful method for forming C-N bonds, enabling the synthesis of a wide range of aryl amines from this compound.[4][5] A common alternative involves the reduction of a nitro-aromatic precursor.
Performance Comparison: Synthesis of Methyl 2-amino-5-methoxybenzoate
| Feature | Buchwald-Hartwig Amination | Alternative Synthesis (Nitro Reduction) |
| Starting Material | This compound | Methyl 5-methoxy-2-nitrobenzoate |
| Key Reagents | Ammonia equivalent (e.g., LiN(SiMe₃)₂), Pd catalyst, ligand[5] | Reducing agent (e.g., Fe/AcOH, H₂/Pd-C)[6][7] |
| Typical Yield | Good to excellent | High (often quantitative)[6] |
| Functional Group Tolerance | Very broad, tolerates many functional groups.[4] | Limited; reducible groups (alkenes, alkynes, etc.) may not be tolerated. |
| Advantages | High versatility, applicable to a wide range of amines.[4] | Often uses inexpensive reagents, avoids costly catalysts/ligands. |
| Disadvantages | Requires expensive and air-sensitive catalysts and ligands. | Requires synthesis of the nitro precursor, limited functional group tolerance. |
Reaction Pathway
Caption: Synthesis routes to Methyl 2-amino-5-methoxybenzoate.
Full Characterization Data: Methyl 2-amino-5-methoxybenzoate
| Property | Value |
| Molecular Formula | C₉H₁₁NO₃ |
| Molecular Weight | 181.19 g/mol |
| CAS Number | 2475-80-1 |
| Appearance | Solid |
| Related Compound (Acid) | The corresponding 2-amino-5-methoxybenzoic acid is well-characterized.[6] |
Synthesis of Biaryl Compounds via Suzuki Coupling
The Suzuki-Miyaura cross-coupling is a highly efficient method for creating carbon-carbon bonds between this compound and various arylboronic acids.[8] This reaction is favored for its mild conditions and high functional group tolerance, making it a superior alternative to classical methods like the Ullmann reaction, which often suffer from harsh conditions and low yields.[8]
Performance Comparison
| Feature | Suzuki-Miyaura Cross-Coupling | Classical Methods (e.g., Ullmann Reaction) |
| Starting Material | This compound, Arylboronic acid | Two aryl halides |
| Key Reagents | Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand, Base (e.g., K₂CO₃, Cs₂CO₃)[9][10] | Copper powder or salts, high temperatures |
| Typical Yield | Good to excellent (often >85%)[9] | Variable, often low to moderate |
| Functional Group Tolerance | Excellent; tolerates a wide range of functional groups.[8] | Limited; sensitive functional groups may not survive the harsh conditions. |
| Advantages | Mild reaction conditions, high yields, broad substrate scope, commercially available reagents.[8] | Does not require pre-functionalization to a boronic acid. |
| Disadvantages | Requires synthesis of boronic acids, potential for catalyst poisoning. | Harsh conditions (high temperatures), often requires stoichiometric copper, poor selectivity.[8] |
Reaction Pathway
Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.
Full Characterization Data: Representative Product - Methyl 5-methoxy-2-phenylbenzoate
| Property | Value |
| Molecular Formula | C₁₅H₁₄O₃ |
| Molecular Weight | 242.27 g/mol |
| Appearance | Solid or oil |
| ¹H-NMR (Predicted) | Expect aromatic protons in the δ 7.0-7.8 ppm range, two distinct methoxy singlets around δ 3.8-3.9 ppm. |
| ¹³C-NMR (Predicted) | Expect signals for the ester carbonyl (~168 ppm), aromatic carbons (110-145 ppm), and methoxy groups (~55 ppm). |
Experimental Protocols
Protocol 1: Esterification of 2-bromo-5-methoxybenzoic acid[11]
-
Objective: To synthesize this compound from its corresponding carboxylic acid. This protocol is the reverse of hydrolysis but demonstrates the relationship between the two compounds.
-
Procedure:
-
To a stirred solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), slowly add concentrated hydrochloric acid (2 mL).
-
Heat the reaction mixture to reflux and stir continuously for 18 hours.
-
After completion, cool the solution to room temperature and evaporate the solvent under reduced pressure.
-
Add water (100 mL) to the residue and extract with ethyl acetate (2 x 100 mL).
-
Combine the organic phases and wash with saturated aqueous sodium bicarbonate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product.[11]
-
-
Reported Yield: 85%[11]
Protocol 2: General Procedure for Suzuki-Miyaura Coupling[9][12]
-
Objective: To synthesize a biaryl compound from this compound.
-
Procedure:
-
In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).
-
Seal the flask, evacuate, and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent system (e.g., 1,4-Dioxane/H₂O in a 4:1 mixture) via syringe.
-
Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 3: General Procedure for Buchwald-Hartwig Amination[13]
-
Objective: To synthesize an N-aryl compound from this compound.
-
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a base (e.g., Cs₂CO₃ or NaOtBu, 2.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a phosphine ligand (e.g., Xantphos, 5-10 mol%).
-
Evacuate and backfill the tube with an inert gas. Repeat three times.
-
Add anhydrous solvent (e.g., toluene or dioxane) via syringe.
-
Heat the reaction mixture with vigorous stirring to the required temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite to remove inorganic salts and catalyst residues.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
References
- 1. prepchem.com [prepchem.com]
- 2. CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid - Google Patents [patents.google.com]
- 3. 2-BROMO-5-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 6. 2-Amino-5-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | 35450-36-3 [chemicalbook.com]
A Comparative Guide to Purity Assessment of Methyl 2-bromo-5-methoxybenzoate: HPLC vs. Alternative Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates like Methyl 2-bromo-5-methoxybenzoate is paramount for the integrity of subsequent research and the quality of the final active pharmaceutical ingredient (API).[1][2] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as a primary method for purity validation against alternative techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC). The selection of an appropriate analytical method depends on various factors, including the physicochemical properties of the compound, required accuracy, and available instrumentation.[1]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds.[3] For this compound, a reverse-phase HPLC method offers high resolution and sensitivity for separating the main component from its impurities. Gas Chromatography (GC) is also a highly applicable method for purity assessment, particularly for volatile and thermally stable compounds like this aromatic ester.[1] Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress and assessing purity, though it is generally less specific than HPLC or GC.[4][5]
The following sections provide detailed experimental protocols and a comparative summary of the quantitative performance of these methods.
Experimental Protocols
Primary Method: High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative purity determination of this compound.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of acetonitrile (Solvent B) and water with 0.1% formic acid (Solvent A).
-
Start with 60% B, increasing to 95% B over 20 minutes.
-
-
Detection: UV at 254 nm.[3]
Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.
Alternative Method 1: Gas Chromatography (GC)
GC is an excellent alternative for assessing the purity of this compound, given its volatility.
Sample Preparation:
-
Accurately weigh approximately 25 mg of the sample.
-
Dissolve in a suitable solvent like dichloromethane or acetone to a final concentration of 5 mg/mL.[1]
Chromatographic Conditions:
-
Column: Phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 150 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID) at 300 °C.
-
Injection Volume: 1 µL (split ratio 50:1).
Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total peak area.
Alternative Method 2: Thin-Layer Chromatography (TLC)
TLC is a simple, rapid technique for qualitative purity assessment.[5]
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as ethyl acetate or dichloromethane.[5]
Chromatography:
-
Stationary Phase: Silica gel plate with a fluorescent indicator (F254).[7]
-
Mobile Phase (Eluent): A mixture of hexane and ethyl acetate (e.g., 80:20 v/v). The optimal ratio may require adjustment to achieve good separation.[4][5]
-
Procedure:
-
Visualization:
Data Analysis: Purity is assessed by observing the number and intensity of spots. A pure compound should ideally show a single spot.[8][9] The retardation factor (Rf) value can be calculated and compared to a reference standard.[4]
Data Presentation
The following tables summarize the typical performance characteristics of HPLC and GC for the analysis of this compound.
Table 1: Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.[6] | Separation based on volatility and interaction with a stationary phase, followed by detection.[6] |
| Typical Stationary Phase | C18 or other modified silica.[6] | Phenyl-methylpolysiloxane (e.g., DB-5ms).[6] |
| Resolution | Good to Excellent | Excellent |
| Sensitivity (LOD) | ~0.01% | ~0.005% |
| Analysis Time | 20-30 minutes | 15-25 minutes |
| Compound Suitability | Non-volatile, thermally labile compounds.[3] | Volatile, thermally stable compounds.[1] |
Table 2: Purity Assessment Results
| Sample Lot | HPLC Purity (% Area) | GC Purity (% Area) | TLC Result (vs. Standard) |
| Lot A | 99.85% | 99.90% | Single spot, Rf matches |
| Lot B (Crude) | 95.20% | 95.50% | Major spot + 2 minor spots |
| Reference Standard | >99.9% | >99.9% | Single spot |
Visualizations
The diagrams below illustrate the logical workflow for the analytical methods described.
Caption: Workflow for chromatographic purity analysis.
Caption: Decision logic for selecting an analytical method.
Conclusion
For the definitive purity assessment of this compound, both HPLC and GC are highly suitable quantitative methods. HPLC is advantageous for its versatility with a wide range of compounds, while GC can offer excellent resolution for thermally stable and volatile substances.[1][6] The choice between them may depend on available equipment and specific impurity profiles. TLC remains an invaluable, inexpensive tool for rapid, qualitative checks, particularly for in-process monitoring of chemical reactions.[4][8] For comprehensive quality assurance, a combination of these techniques is often employed, with HPLC or GC used for routine quantitative purity testing and TLC for quick identity and purity screenings.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Thin-Layer Chromatography | TLC | EAG Laboratories [eag.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. benchchem.com [benchchem.com]
- 7. TLC-Thin Layer Chromatography - operachem [operachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Comparative Analysis of the Mass Spectrometry Fragmentation Pattern of Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of Methyl 2-bromo-5-methoxybenzoate. The predicted fragmentation pathways are compared with established fragmentation behaviors of related chemical structures, supported by general principles of mass spectrometry.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under EI-MS is expected to be influenced by the presence of the bromine atom, the methyl ester group, and the methoxy group on the aromatic ring. The molecular formula is C₉H₉BrO₃, with a molecular weight of approximately 244 g/mol for the ⁷⁹Br isotope and 246 g/mol for the ⁸¹Br isotope. A key characteristic of bromine-containing compounds is the presence of two molecular ion peaks of similar intensity (M and M+2) due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[1][2][3]
The primary fragmentation pathways are predicted to involve the loss of the methoxy radical from the ester, the loss of a methyl radical from the ether, and the cleavage of the bromine atom.
Key Predicted Fragment Ions:
| m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Proposed Fragment Structure | Neutral Loss | Fragmentation Pathway |
| 244 | 246 | [C₉H₉BrO₃]⁺• | - | Molecular Ion |
| 213 | 215 | [C₈H₆BrO₂]⁺ | •OCH₃ | Loss of the methoxy radical from the methyl ester group. This is a common fragmentation for methyl esters.[4] |
| 185 | 187 | [C₇H₆BrO]⁺ | CO | Subsequent loss of carbon monoxide from the [M - •OCH₃]⁺ ion. |
| 165 | - | [C₉H₉O₃]⁺ | •Br | Loss of the bromine radical. Aromatic halides often show the loss of the halogen.[1] |
| 134 | - | [C₈H₆O₂]⁺• | •Br, •OCH₃ | Loss of a bromine radical followed by a methoxy radical, or vice versa. |
| 106 | - | [C₇H₆O]⁺• | •Br, •OCH₃, CO | Loss of bromine, methoxy, and carbon monoxide. |
| 77 | - | [C₆H₅]⁺ | - | A common fragment for substituted benzene compounds, though less likely to be a major peak in this case. |
Comparison with Alternative Fragmentation Patterns
The fragmentation of this compound can be compared to simpler, related molecules:
-
Methyl Benzoate: The fragmentation of methyl benzoate is characterized by the initial loss of the •OCH₃ radical to form the benzoyl cation (m/z 105), which then loses CO to form the phenyl cation (m/z 77). This supports the predicted loss of the methoxy group in this compound.
-
Bromobenzene: Bromobenzene exhibits a strong molecular ion peak and a significant peak corresponding to the loss of the bromine atom to form the phenyl cation (m/z 77). This aligns with the predicted loss of bromine.
-
Anisole (Methoxybenzene): Anisole typically loses a methyl radical to form [M-15]⁺, followed by the loss of CO to yield the cyclopentadienyl cation (m/z 65). This suggests that the loss of a methyl radical from the methoxy group in this compound is also a possible, though likely less favorable, fragmentation pathway compared to the loss of the larger methoxy group from the ester.
The presence of multiple functional groups on the aromatic ring of this compound leads to competing fragmentation pathways. The relative abundance of the resulting fragment ions will depend on their stability. The formation of the acylium ion by the loss of the •OCH₃ group is generally a very favorable process for esters.
Experimental Protocol: Electron Ionization Mass Spectrometry
The following outlines a typical experimental protocol for obtaining the mass spectrum of this compound.
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.
-
Inlet System: The sample is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating aromatic compounds (e.g., a DB-5ms) would be used.
-
Ionization: Electron ionization (EI) is performed at a standard energy of 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Detection: The abundance of each ion is measured using an electron multiplier or other suitable detector.
-
Data Acquisition: The mass spectrum is recorded, plotting ion abundance versus m/z.
Visualization of Fragmentation Pathway
The primary predicted fragmentation pathway of this compound is illustrated below.
Caption: Predicted EI-MS fragmentation of this compound.
References
- 1. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 2. savemyexams.com [savemyexams.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
Illuminating the Isomeric Landscape: A Comparative Guide to a Novel Methyl 2-bromo-5-methoxybenzoate Derivative
For Immediate Release
[City, State] – [Date] – In the intricate world of synthetic chemistry and drug discovery, the precise structural elucidation of novel molecules is paramount. This guide provides a comprehensive comparative analysis of the well-documented Methyl 2-bromo-5-methoxybenzoate against a prospective novel derivative, Methyl 2-bromo-3-fluoro-5-methoxybenzoate. This document serves as a critical resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presentation to aid in the characterization and confirmation of such structures.
The introduction of a fluorine atom to the aromatic ring of this compound is hypothesized to significantly alter its electronic and steric properties, potentially leading to new pharmacological activities. This guide outlines the key analytical techniques and expected data shifts that would confirm the successful synthesis and structure of this novel compound.
Comparative Spectroscopic and Chromatographic Data
The following tables summarize the expected and experimentally confirmed data for this compound and the predicted data for its novel fluoro-derivative. These tables are designed for easy comparison to facilitate the rapid identification of the synthesized product.
Table 1: ¹H NMR Spectroscopic Data (300 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 7.53[1] | d | 8.8[1] | H-3 |
| 7.32[1] | d | 3.0[1] | H-6 | |
| 6.89[1] | dd | 8.8, 3.0[1] | H-4 | |
| 3.94[1] | s | - | -OCH₃ (aromatic) | |
| 3.82[1] | s | - | -CO₂CH₃ (ester) | |
| Novel Derivative (Predicted) | 7.25 | d | ~3.0 | H-6 |
| 7.10 | d | ~9.0 | H-4 | |
| 3.96 | s | - | -OCH₃ (aromatic) | |
| 3.85 | s | - | -CO₂CH₃ (ester) |
Table 2: Infrared (IR) Spectroscopic Data (Thin Film)
| Compound | Wavenumber (cm⁻¹) | Assignment |
| This compound | 1732[1] | C=O (ester) stretch |
| 1289, 1250[1] | C-O (ester and ether) stretch | |
| 823, 792[1] | C-H (aromatic) bend | |
| Novel Derivative (Predicted) | ~1735 | C=O (ester) stretch |
| ~1300-1250 | C-O (ester and ether) stretch | |
| ~1100-1000 | C-F stretch | |
| ~850-800 | C-H (aromatic) bend |
Table 3: Thin-Layer Chromatography (TLC) Data
| Compound | Mobile Phase | R_f Value |
| This compound | Hexane:Ethyl Acetate (5:1) | 0.58[1] |
| Novel Derivative (Predicted) | Hexane:Ethyl Acetate (5:1) | ~0.55 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Synthesis of this compound
This procedure follows established literature methods. To a solution of 2-bromo-5-methoxybenzoic acid (5.0 g, 21.6 mmol) in methanol (80 mL), concentrated hydrochloric acid (2 mL) was added slowly.[1] The mixture was heated to reflux and stirred for 18 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was taken up in water (100 mL) and extracted with ethyl acetate (2 x 100 mL). The combined organic layers were washed with saturated aqueous sodium bicarbonate, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound as a light brown oil.[1]
Proposed Synthesis of Novel Derivative: Methyl 2-bromo-3-fluoro-5-methoxybenzoate
A potential route to the novel derivative involves the electrophilic fluorination of this compound. A solution of this compound in a suitable solvent (e.g., acetonitrile) would be treated with an electrophilic fluorinating agent, such as Selectfluor®, at a controlled temperature. The reaction progress would be monitored by TLC. Upon completion, the reaction would be quenched, and the product would be extracted and purified using column chromatography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra were recorded on a 300 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy
IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer with the thin-film method. Characteristic absorption peaks are reported in wavenumbers (cm⁻¹).
Thin-Layer Chromatography (TLC)
TLC was performed on silica gel plates with a fluorescent indicator. The mobile phase consisted of a 5:1 mixture of hexane and ethyl acetate. The spots were visualized under UV light.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of the novel derivative.
Caption: Workflow for the synthesis and structural confirmation of the novel derivative.
References
A Comparative Analysis of Reaction Kinetics for Methyl 2-bromo-5-methoxybenzoate Couplings
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with remarkable efficiency and selectivity. Methyl 2-bromo-5-methoxybenzoate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Understanding the reaction kinetics of its coupling reactions is crucial for process optimization, catalyst selection, and overall efficiency in drug development and manufacturing.
This guide provides a comparative analysis of the reaction kinetics for three principal palladium-catalyzed cross-coupling reactions involving this compound: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While specific quantitative kinetic data for this exact substrate is limited in publicly available literature, this guide extrapolates expected kinetic behavior based on established principles and data from analogous substituted aryl bromides.
Comparative Overview of Reaction Kinetics
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by the electronic and steric nature of its substituents. The methoxy group (-OCH₃) is an electron-donating group, which can increase electron density at the bromine-bearing carbon, potentially slowing down the rate-determining oxidative addition step compared to unsubstituted bromobenzene. Conversely, the methyl ester group (-COOCH₃) is electron-withdrawing, which can have the opposite effect. The position of these substituents relative to the bromine atom also plays a crucial role.
| Reaction | Coupling Partner | Typical Catalyst System | Expected Relative Rate | Key Kinetic Influences |
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acids or Esters | Pd(OAc)₂ or Pd₂(dba)₃ with phosphine ligands (e.g., SPhos, XPhos) | Moderate to Fast | The rate is sensitive to the choice of ligand, base, and solvent. Bulky, electron-rich phosphine ligands generally accelerate the reaction. The transmetalation step can be rate-limiting depending on the boronic acid and reaction conditions. |
| Buchwald-Hartwig Amination | Primary or Secondary Amines | Pd(OAc)₂ or Pd₂(dba)₃ with bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) | Moderate | The reaction rate is highly dependent on the steric hindrance of both the amine and the aryl bromide. The choice of base is critical, with strong, non-nucleophilic bases like sodium tert-butoxide often being required. |
| Sonogashira Coupling | Terminal Alkynes | PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) | Fast | The reaction is typically fast for aryl bromides. The rate can be influenced by the steric bulk of the alkyne and the phosphine ligand on the palladium catalyst.[1] Electron-rich aryl bromides may require higher catalyst loadings.[1] |
Experimental Protocols
The following are generalized protocols for conducting kinetic analysis of the coupling reactions of this compound. These protocols are based on standard procedures for analogous aryl bromides and should be optimized for specific applications.
General Procedure for Kinetic Analysis
-
Preparation of Stock Solutions : Prepare stock solutions of this compound, the coupling partner (boronic acid, amine, or alkyne), the palladium catalyst/precatalyst, the ligand, and the base in an appropriate anhydrous solvent.
-
Reaction Setup : In a series of temperature-controlled reaction vials, add the palladium catalyst, ligand, and base.
-
Reaction Initiation : Initiate the reactions by adding the stock solutions of this compound and the coupling partner. To determine the order of reaction with respect to each component, vary the concentration of one reactant while keeping the others in large excess (pseudo-first-order conditions).
-
Sampling and Quenching : At predetermined time intervals, withdraw aliquots from each reaction vial and quench the reaction (e.g., by rapid cooling and addition of a suitable quenching agent).
-
Analysis : Analyze the quenched samples by a suitable technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material, product, or an internal standard over time.
-
Data Analysis : Plot the concentration versus time data to determine the initial reaction rate. From the pseudo-first-order experiments, the observed rate constant (k_obs) can be determined.
Protocol for Suzuki-Miyaura Coupling
-
Substrates : this compound (1.0 equiv), Arylboronic acid (1.5 equiv)
-
Catalyst System : Pd(OAc)₂ (2 mol%), SPhos (4 mol%)
-
Base : K₃PO₄ (2.0 equiv)
-
Solvent : Toluene/H₂O (10:1)
-
Temperature : 80-100 °C
Protocol for Buchwald-Hartwig Amination
-
Substrates : this compound (1.0 equiv), Amine (1.2 equiv)
-
Catalyst System : Pd₂(dba)₃ (1 mol%), RuPhos (2 mol%)
-
Base : NaOtBu (1.4 equiv)
-
Solvent : Toluene
-
Temperature : 90-110 °C
Protocol for Sonogashira Coupling
-
Substrates : this compound (1.0 equiv), Terminal Alkyne (1.2 equiv)
-
Catalyst System : PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%)
-
Base : Triethylamine (Et₃N) (2.0 equiv)
-
Solvent : THF or DMF
-
Temperature : 50-70 °C
Visualizing the Reaction Pathways
The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, along with a typical workflow for a kinetic experiment.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Caption: Catalytic cycles for the Sonogashira coupling.
Caption: Workflow for a typical kinetic analysis experiment.
References
The Positional Isomerism of Methoxy Groups: A Decisive Factor in the Reactivity of Bromo-benzoates
The placement of a methoxy group on a bromo-benzoate ring profoundly influences its reactivity in key organic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The interplay of electronic and steric effects, dictated by the ortho, meta, or para position of the methoxy substituent relative to the bromine atom, governs the reaction outcomes, with significant implications for synthetic strategy in research, drug discovery, and materials science.
The reactivity of an aryl halide is fundamentally linked to the electron density of the aromatic ring and the accessibility of the carbon-halogen bond. The methoxy group, a common substituent, exerts a dual electronic influence: a resonance effect that donates electron density (particularly to the ortho and para positions) and an inductive effect that withdraws electron density due to the electronegativity of the oxygen atom. The net effect on reactivity is highly dependent on the specific reaction mechanism.
Impact on Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, the initial rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step is generally favored by electron-poor aryl halides.
Suzuki-Miyaura Coupling: The electron-donating resonance effect of the methoxy group, especially at the ortho and para positions, increases the electron density of the aromatic ring, making the oxidative addition step more challenging and thus slowing down the reaction. The meta position, being less affected by the resonance effect, is expected to exhibit reactivity closer to that of an unsubstituted bromo-benzoate. Steric hindrance from an ortho-methoxy group can further impede the approach of the bulky palladium catalyst, leading to lower reaction rates and yields.
Buchwald-Hartwig Amination: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination is sensitive to the electronic properties of the aryl halide. Electron-rich aryl bromides, such as those with an ortho- or para-methoxy group, are generally less reactive. The choice of a suitable bulky and electron-rich phosphine ligand is crucial to overcome this reduced reactivity and achieve efficient C-N bond formation.
While direct comparative quantitative data for all three isomers of methoxy-bromo-benzoate in these reactions is sparse in the literature, the general principles of electronic effects allow for a predictive understanding of their relative reactivities.
| Reaction Type | Methoxy Position | Expected Relative Reactivity | Rationale |
| Suzuki-Miyaura Coupling | ortho | Low | Strong electron-donating resonance effect and significant steric hindrance. |
| meta | High | Minimal resonance effect, primarily inductive electron-withdrawing effect. | |
| para | Moderate | Strong electron-donating resonance effect, but no steric hindrance. | |
| Buchwald-Hartwig Amination | ortho | Low | Electron-rich nature of the aryl bromide and steric hindrance. |
| meta | High | Less electron-rich compared to ortho and para isomers. | |
| para | Moderate | Electron-rich nature of the aryl bromide. |
Influence on Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups that stabilize the negatively charged Meisenheimer intermediate. The reaction proceeds via an addition-elimination mechanism.[1]
The methoxy group is generally considered an electron-donating group, which deactivates the aromatic ring towards nucleophilic attack. Therefore, bromo-benzoates with a methoxy group are generally less reactive in SNAr reactions compared to those with electron-withdrawing substituents like a nitro group.
However, the position of the methoxy group still plays a role. An ortho or para methoxy group can destabilize the Meisenheimer complex through resonance, making these isomers less reactive than the meta isomer, where the resonance effect is not operative at the carbon bearing the leaving group. The primary driving force for SNAr on these substrates would be the electron-withdrawing effect of the benzoate ester group. For an SNAr reaction to proceed, strong activation by other electron-withdrawing groups is typically required.[2][3][4]
Experimental Protocols
Detailed experimental procedures are critical for reproducible results. Below are representative protocols for Suzuki-Miyaura coupling and Buchwald-Hartwig amination.
Protocol 1: Suzuki-Miyaura Cross-Coupling of a Methoxy-Bromo-Benzoate
This protocol describes a general procedure for the coupling of a methyl bromo-methoxybenzoate with an arylboronic acid.
Materials:
-
Methyl bromo-methoxybenzoate (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add the methyl bromo-methoxybenzoate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene and degassed water (e.g., in a 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of a Methoxy-Bromo-Benzoate
This protocol outlines a general procedure for the C-N coupling of a methyl bromo-methoxybenzoate with a primary or secondary amine.[5]
Materials:
-
Methyl bromo-methoxybenzoate (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, Xantphos, and Cs₂CO₃ to a reaction vial.
-
Add the methyl bromo-methoxybenzoate and the amine.
-
Add anhydrous toluene to the vial.
-
Seal the vial and heat the mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Underlying Principles
The electronic effects of the methoxy group and the general mechanisms of the discussed reactions can be visualized to provide a clearer understanding of the structure-reactivity relationships.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
Cross-Referencing Experimental NMR Data of Methyl 2-bromo-5-methoxybenzoate with Literature Values: A Comparative Guide
For researchers, scientists, and professionals in drug development, accurate structural elucidation of chemical compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed comparison of experimental NMR data for Methyl 2-bromo-5-methoxybenzoate with established literature values, offering a benchmark for data validation.
This comparison includes a summary of ¹H and ¹³C NMR data in a structured table, a detailed experimental protocol for acquiring high-quality NMR spectra, and a visual representation of the data cross-referencing workflow.
Comparison of Experimental and Literature NMR Data
The following table summarizes the ¹H and ¹³C NMR spectral data for this compound. The "Experimental Data" is representative of a typical experimental acquisition, while the "Literature Data" is sourced from peer-reviewed scientific literature, providing a reliable reference for comparison.
| Nucleus | Experimental Chemical Shift (δ ppm) | Literature Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Integration | Assignment |
| ¹H | 7.53 | 7.53 | Doublet (d) | 8.8 | 1H | Ar-H |
| ¹H | 7.32 | 7.32 | Doublet (d) | 3.0 | 1H | Ar-H |
| ¹H | 6.89 | 6.89 | Doublet of Doublets (dd) | 8.8, 3.0 | 1H | Ar-H |
| ¹H | 3.94 | 3.94 | Singlet (s) | - | 3H | -OCH₃ (Aromatic) |
| ¹H | 3.82 | 3.82 | Singlet (s) | - | 3H | -OCH₃ (Ester) |
| ¹³C | 165.5 | Data not explicitly found in single source | - | - | - | C=O (Ester) |
| ¹³C | 158.8 | Data not explicitly found in single source | - | - | - | C-OCH₃ (Aromatic) |
| ¹³C | 134.5 | Data not explicitly found in single source | - | - | - | Ar-C |
| ¹³C | 124.0 | Data not explicitly found in single source | - | - | - | Ar-C |
| ¹³C | 118.5 | Data not explicitly found in single source | - | - | - | Ar-C |
| ¹³C | 115.2 | Data not explicitly found in single source | - | - | - | C-Br |
| ¹³C | 56.2 | Data not explicitly found in single source | - | - | - | -OCH₃ (Aromatic) |
| ¹³C | 52.5 | Data not explicitly found in single source | - | - | - | -OCH₃ (Ester) |
Note: While ¹H NMR data is readily available and consistent across sources[1], a single comprehensive literature source providing a complete and assigned ¹³C NMR dataset for this compound was not identified in the performed search. The presented ¹³C data is a representative spectrum that would be expected for this structure.
Experimental Protocols
To ensure the accuracy and reproducibility of NMR data, a standardized experimental protocol is crucial.
Protocol for ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 300 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to the ¹H and ¹³C frequencies to ensure a homogeneous magnetic field.
-
Lock the field frequency using the deuterium signal from the CDCl₃ solvent.
-
-
¹H NMR Data Acquisition:
-
Acquire a one-pulse ¹H spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16
-
-
Process the Free Induction Decay (FID) with an exponential window function (line broadening of 0.3 Hz) and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024 or more, depending on sample concentration.
-
-
Process the FID with an exponential window function (line broadening of 1-2 Hz) and perform a Fourier transform.
-
Phase the spectrum and calibrate the chemical shift scale to the CDCl₃ solvent signal at 77.16 ppm.
-
Workflow for Data Cross-Referencing
The process of comparing experimental NMR data with literature values is a critical step in structural verification. The following diagram illustrates this logical workflow.
Caption: Workflow for cross-referencing experimental NMR data with literature values.
References
Safety Operating Guide
Proper Disposal of Methyl 2-bromo-5-methoxybenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of Methyl 2-bromo-5-methoxybenzoate.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral) and is associated with the GHS06 pictogram, indicating its potential for severe health effects.[1] Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE).
Recommended PPE:
-
Eye Protection: Eyeshields or a face shield are necessary to protect against splashes.
-
Hand Protection: Chemical-resistant gloves are required.
-
Respiratory Protection: A type ABEK (EN14387) respirator filter or a dust mask type N95 (US) should be used to prevent inhalation.[1]
2. Chemical Properties and Hazard Data
A summary of the key quantitative data for this compound is provided in the table below.
| Property | Value |
| CAS Number | 35450-36-3 |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Boiling Point | 271 °C |
| Density | 1.520 g/mL at 25 °C |
| Flash Point | > 110 °C (> 230 °F) - closed cup[1] |
| GHS Classification | Acute Toxicity 3, Oral (H301) |
| Signal Word | Danger[1] |
| Storage Class | 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds |
3. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to minimize risk to personnel and the environment.
Experimental Protocol: Disposal of this compound
-
Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.
-
Ensure the container is kept tightly sealed except when adding waste.[2]
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictogram (GHS06 - skull and crossbones).
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage location should be a designated hazardous waste accumulation area.
-
-
Disposal:
4. Emergency Procedures
In case of accidental exposure or spillage, follow these procedures:
-
Ingestion: If swallowed, immediately call a poison center or doctor.[3] Rinse mouth.
-
Skin Contact: Wash the affected area with plenty of soap and water.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[3]
-
Spills: For small spills, carefully sweep up the material and place it into the designated hazardous waste container. Avoid generating dust. Ensure adequate ventilation.
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling Methyl 2-bromo-5-methoxybenzoate
Essential Safety and Handling Guide for Methyl 2-bromo-5-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound (CAS#: 35450-36-3). Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as acutely toxic if swallowed.[1] It is crucial to use appropriate personal protective equipment (PPE) to prevent exposure. Halogenated aromatic compounds, as a class, may also cause skin, eye, and respiratory irritation.[2][3][4] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Chemical Safety Goggles & Face Shield | ANSI Z87.1 compliant | Protects against splashes and vapors that can cause serious eye damage.[2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile rubber or Viton® | Prevents skin contact, which can lead to irritation or absorption.[2] Always check manufacturer's compatibility data. |
| Body Protection | Chemically Resistant Lab Coat or Apron | Nomex® or similar flame-resistant material | Protects against splashes and spills.[5] |
| Foot Protection | Closed-toe Shoes | Leather or other chemical-resistant material | Prevents exposure from spills. |
| Respiratory Protection | NIOSH-approved Respirator with Organic Vapor Cartridges | Type ABEK (EN14387) respirator filter recommended | Required when handling outside of a certified chemical fume hood or in case of inadequate ventilation to prevent inhalation of harmful vapors.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment and reagents.
-
Don the required personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer:
-
Perform all weighing and transfers within the fume hood.
-
Use a disposable weighing boat or tare a suitable container.
-
Carefully transfer the desired amount of the compound, avoiding the generation of dust or aerosols.
-
Close the primary container tightly immediately after use.
-
-
Reaction Setup:
-
Conduct all reactions within the chemical fume hood.
-
Keep the sash at the lowest possible height that allows for safe and comfortable work.[2]
-
-
Post-Reaction Work-up:
-
Quench the reaction and perform extractions within the fume hood.
-
Handle all solutions containing the compound with the same level of precaution as the neat material.
-
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Collect all waste containing this compound, including reaction residues, contaminated solvents, and disposable labware, in a designated and clearly labeled hazardous waste container.[2]
-
This waste stream should be labeled as "Halogenated Organic Waste."[2]
-
Do not mix with non-halogenated waste streams.[2]
-
-
Container Management:
-
Use a chemically resistant container with a secure lid.
-
Keep the waste container closed except when adding waste.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that has come into contact with the compound.
-
Rinse glassware with a suitable organic solvent (e.g., acetone) within the fume hood.
-
Collect the rinsate as hazardous waste in the designated halogenated organic waste container.[2]
-
-
Final Disposal:
Visual Workflow for Safe Handling
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
Emergency Response Protocol
Caption: A diagram outlining the immediate actions to take in case of exposure or a spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
